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  • Product: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
  • CAS: 1258652-01-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

Executive Summary As the demand for synthetic nucleic acid analogs accelerates, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as adenine-9-acetic acid dihydrochloride) has emerged as a critical bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the demand for synthetic nucleic acid analogs accelerates, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as adenine-9-acetic acid dihydrochloride) has emerged as a critical building block. Primarily utilized in the synthesis of Peptide Nucleic Acids (PNAs) and targeted therapeutics, this molecule presents unique thermodynamic and solubility challenges.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physical chemistry and practical benchtop application. By understanding the causality behind its strong intermolecular interactions, researchers can optimize coupling efficiencies, leverage its photophysical properties, and integrate it into automated flow synthesis pipelines.

Chemical Identity and Fundamental Properties

Understanding the baseline physicochemical metrics of this molecule is the first step in predicting its behavior in organic solvents. The dihydrochloride salt form is specifically engineered to overcome the thermodynamic hurdles inherent to the free base.

Table 1: Quantitative Physicochemical Profile
PropertyValue
Chemical Name 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Common Synonyms Adenine-9-acetic acid dihydrochloride; 9-Carboxymethyladenine dihydrochloride
CAS Number 1258652-01-5
Molecular Formula C₇H₉Cl₂N₅O₂
Molecular Weight 266.08 g/mol
SMILES NC1=C2N=CN(CC(=O)O)C2=NC=N1.[H]Cl.[H]Cl
Purity (Commercial Standard) ≥ 97%

Data synthesized from authoritative chemical databases[1].

Thermodynamic Behavior and the "Solubility Wall"

The Causality of Insolubility

In its free base form (adenine-9-acetic acid), this molecule exhibits notoriously poor solubility in aprotic polar solvents such as DMF or DMSO[2]. The causality behind this "solubility wall" lies in its crystal lattice energy. The free base forms highly stable, characteristic hydrogen-bond networks—specifically, supramolecular 2₁-columns—where the carboxylate and exocyclic amine groups align tightly around a 2-fold screw axis[3]. This is further stabilized by strong π−π stacking of the purine rings.

The Dihydrochloride Advantage

To utilize this monomer in synthesis, the crystal lattice must be disrupted. The commercial provision of the dihydrochloride salt (CAS: 1258652-01-5) forces protonation at the basic nitrogen centers (typically N1 and N7) of the adenine ring[1]. This introduces electrostatic repulsion and disrupts the 2₁-column hydrogen-bond network, significantly lowering the energy required for solvation.

Logic FreeBase Adenine-9-acetic acid (Free Base) Lattice Strong 21-Column H-Bond Network FreeBase->Lattice Salt Dihydrochloride Salt (CAS: 1258652-01-5) FreeBase->Salt + 2 HCl Insoluble Insoluble in DMF/DMSO Lattice->Insoluble Disrupt Lattice Disruption via Protonation Salt->Disrupt Soluble Enhanced Solvation Potential Disrupt->Soluble

Caption: Thermodynamic causality: Overcoming the solubility wall of adenine-9-acetic acid via salt formation.

Self-Validating Protocol: Solid-Phase PNA Coupling

When synthesizing PNA oligomers, empirical experience dictates that standard peptide coupling protocols will fail if applied blindly to nucleobase acetic acids. The following protocol is designed as a self-validating system , ensuring that chemical prerequisites are met before proceeding to the next step.

Step 1: Solvation and Neutralization
  • Action: Suspend 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (3.0 eq relative to resin loading) in anhydrous DMF. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (6.0 eq).

  • Causality: While the dihydrochloride salt improves initial handling, the HCl must be neutralized to generate the reactive free carboxylate for coupling. Standard organic bases like N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) are insufficiently basic to fully disrupt the residual hydrogen-bonded dimers that adenine forms in solution[2]. DBU, a stronger amidine base, is required to force complete deprotonation and homogeneous solvation[2].

  • Validation Check: The suspension MUST transition from cloudy to a completely clear, homogeneous solution within 2 minutes. If turbidity persists, the self-association has not been broken, and proceeding will result in >80% coupling failure.

Step 2: Activation
  • Action: Add PyBOP (2.9 eq) to the clear solution. Stir for 3 minutes.

  • Causality: PyBOP is explicitly selected over carbodiimides (like DIC) to prevent unwanted side-reactions at the unprotected exocyclic amine (N6) of the adenine ring. Although this exocyclic amine is poorly nucleophilic, highly reactive carbodiimide intermediates can still cause off-target acylation[2].

  • Validation Check: A slight yellowing of the solution indicates the successful formation of the active ester.

Step 3: Resin Coupling
  • Action: Transfer the activated mixture to the solid support (e.g., MBHA resin bearing the PNA backbone). React for 1 hour at room temperature.

  • Validation Check: Perform a Kaiser test on a micro-cleaved resin sample. A negative result (yellow) confirms >99% primary amine coupling efficiency.

Workflow A 2-(6-amino-9H-purin-9-yl)acetic acid Dihydrochloride B Addition of DMF + DBU (Disrupts H-Bond Network) A->B Solvation C Homogeneous Solution (Free Carboxylate) B->C Deprotonation D Activation via PyBOP (Forms Active Ester) C->D Coupling Reagent E Solid-Phase Coupling (PNA Backbone) D->E Amide Bond Formation

Caption: Workflow for the activation and coupling of adenine-9-acetic acid dihydrochloride.

Photophysical Interactions: Fluorescence Quenching

Beyond its role as a structural monomer, the adenine-9-acetic acid moiety exhibits distinct and highly useful photophysical properties.

  • Mechanism: It acts as a potent fluorescence quencher for specific singlet-excited state fluorophores, such as the azoalkane 2,3-diazabicyclo[2.2.2]oct-2-ene (DBO)[4].

  • Causality: The quenching mechanism is driven entirely by the electron-rich purine nucleobase. Interestingly, the lack of a d-ribose-5-phosphate backbone (which is present in natural nucleotides) actually increases the quenching rate constant by approximately 20%. This is due to reduced steric hindrance, which enhances the diffusional collision rate between the fluorophore and the nucleobase[4].

  • Application: Researchers can leverage this property in the design of label-free kinase assays or FRET-based PNA probes, utilizing the adenine monomer itself as an intrinsic dark quencher.

Scalability: Automated Flow Peptide Synthesis

For high-throughput drug development, the coupling of adenine-9-acetic acid derivatives has been successfully adapted for automated flow peptide synthesis[5].

  • Causality: Continuous flow systems operating at elevated temperatures (e.g., 90°C) overcome the kinetic barriers associated with coupling sterically hindered or aggregation-prone PNA sequences. Under these optimized flow conditions, utilizing protected variants (like Bhoc-adenine-9-acetic acid) or properly neutralized dihydrochloride salts allows for the generation of high-purity oligomers at a remarkable rate of less than one minute per residue[5].

References

  • 2-(6-amino-9H-purin-9-yl)
  • Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups Source: Organic Process Research & Development - ACS Publications URL
  • Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids Source: Journal of the American Chemical Society URL
  • Selective Fluorescence Quenching of 2,3-Diazabicyclo[2.2.
  • Automated Flow Peptide Synthesis Source: DSpace@MIT URL

Sources

Exploratory

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride molecular weight and solubility profile

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride: A Comprehensive Analysis of Molecular Weight, Solubility, and Application in PNA Synthesis Executive Summary The development of Peptide Nucleic Acids (PNAs) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride: A Comprehensive Analysis of Molecular Weight, Solubility, and Application in PNA Synthesis

Executive Summary

The development of Peptide Nucleic Acids (PNAs) requires highly optimized building blocks that balance reactivity, atom economy, and solubility. 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS: 1258652-01-5) has emerged as a critical precursor for the synthesis of adenine-containing PNA monomers. As a Senior Application Scientist, I have structured this technical guide to deconstruct the physicochemical properties of this compound. By analyzing the causality between its molecular weight, its salt form, and its solubility profile, this whitepaper provides researchers with actionable, self-validating protocols for integrating this unprotected purine derivative into advanced solid-phase or liquid-phase synthesis workflows.

Physicochemical Properties & Molecular Weight Deconstruction

To accurately calculate stoichiometry during coupling reactions, researchers must account for the exact molecular weight contributions of both the purine free base and its counterions.

The core molecule, adenine-9-acetic acid, consists of an adenine ring (C5H5N5) substituted at the N9 position with an acetic acid moiety (-CH2COOH), yielding a free base formula of C7H7N5O2. However, the free base exhibits exceptionally high crystal lattice energy due to extensive intermolecular hydrogen bonding (where the N6 amino group acts as a donor, and the N1, N3, and N7 nitrogens act as acceptors).

To disrupt this lattice and render the molecule synthetically viable, it is synthesized as a dihydrochloride salt . The protonation of the purine ring (typically at the N1 and N3/N7 positions) drastically alters its molecular weight and thermodynamic stability.

Table 1: Quantitative Physicochemical Breakdown

PropertyValueMechanistic Significance
Chemical Name 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochlorideUnprotected N6 exocyclic amine improves atom economy.
CAS Registry Number 1258652-01-5Standardized identifier for the salt form[1].
Molecular Formula C₇H₇N₅O₂ · 2HClIndicates dual protonation of the purine system.
Free Base MW 193.16 g/mol Baseline mass for the active monomer.
Salt Contribution 72.92 g/mol (2 × 36.46)Must be factored into molarity calculations to avoid sub-stoichiometric coupling.
Total Molecular Weight 266.08 g/mol Critical value for precise reagent weighing [1].

The Solubility Profile: Overcoming the "Brick Dust" Phenomenon

The primary reason drug development professionals and synthetic chemists utilize the dihydrochloride salt over the free base is the profound difference in their solubility profiles.

In standard PNA synthesis, unprotected adenine-9-acetic acid is notoriously difficult to handle. Attempts to dissolve the free base in aprotic polar solvents (such as DMF, DMSO, or NMP) for amide coupling frequently fail, even at elevated temperatures or high dilutions, because the solvent cannot overcome the strong intermolecular hydrogen-bonded network of the purine rings[2].

The dihydrochloride salt circumvents this issue. The introduction of chloride counterions and the protonation of the basic nitrogens convert the neutral, tightly packed crystal into an ionic solid. When introduced to a solvent system containing a tertiary amine base (like DIEA), the salt undergoes in situ neutralization, generating a highly solvated, monomeric carboxylate ready for immediate activation.

Table 2: Comparative Solubility Profile (at 25°C)

Solvent SystemFree Base (Adenine-9-acetic acid)Dihydrochloride SaltCausality / Observation
Aqueous (pH 7.0) < 1 mg/mL (Insoluble)> 50 mg/mL (Highly Soluble)Ion-dipole interactions of the salt rapidly overcome lattice energy.
Neat DMF InsolubleSparingly SolubleLack of proton acceptors in neat DMF limits full dissociation of the HCl salt.
DMF + DIEA (Coupling) InsolubleHighly Soluble (> 0.1 M) DIEA acts as an acid scavenger, neutralizing HCl to form soluble DIEA·HCl, yielding a clear solution[2].

Mechanistic Workflow in PNA Synthesis

Historically, the exocyclic N6-amine of adenine was protected (e.g., with Bhoc or Boc groups) primarily to enhance solubility rather than to prevent side reactions, as the N6-amine is exceptionally non-nucleophilic[2]. By utilizing the highly soluble dihydrochloride salt, researchers can bypass the protection/deprotection steps entirely.

The workflow below illustrates the logical progression from the salt form to the final PNA monomer, emphasizing the critical solubilization step.

PNA_Synthesis A 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride B Solubilization & Neutralization (DMF / DIEA) A->B Dissolve & Scavenge HCl C Carboxylate Activation (HATU / PyBOP) B->C Add Activator E Amide Bond Formation C->E Activated Ester D PNA Backbone (e.g., N-(2-aminoethyl)glycine) D->E Combine F Adenine PNA Monomer (Unprotected Exocyclic Amine) E->F Coupling

Caption: Workflow for synthesizing PNA monomers utilizing the soluble dihydrochloride salt of adenine-9-acetic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as closed-loop, self-validating systems. Visual and analytical cues are embedded within the steps to confirm successful execution.

Protocol A: In Situ Solubilization and Activation (0.1 M Scale)

This protocol details the preparation of the active ester for immediate coupling to a PNA backbone.

  • Gravimetric Preparation: Weigh exactly 26.61 mg (0.1 mmol) of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride into a dry, argon-purged 2 mL glass vial.

    • Causality: The dihydrochloride salt is hygroscopic. Ambient moisture can lead to the premature hydrolysis of the activated ester later in the sequence.

  • Initial Solvation: Add 800 µL of anhydrous N,N-Dimethylformamide (DMF).

    • Validation Check: The mixture will form a cloudy, fine suspension. This is expected; neat DMF cannot fully disrupt the ionic lattice without a proton acceptor.

  • Neutralization (The Critical Step): Add 69.6 µL (0.4 mmol, 4 equivalents) of N,N-Diisopropylethylamine (DIEA) dropwise while vortexing.

    • Causality: Two equivalents of DIEA neutralize the 2HCl, forming highly soluble DIEA·HCl salts. The remaining equivalents ensure a basic environment for the subsequent coupling.

    • Validation Check: The cloudy suspension must rapidly transition into a completely transparent solution . If the solution remains turbid, it indicates incomplete neutralization or degraded solvent.

  • Activation: Add 38.0 mg (0.1 mmol) of HATU. Stir at room temperature for 5 minutes to generate the O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium active ester, which is now ready for backbone coupling.

Protocol B: RP-HPLC Validation of Monomer Stability

Because the N6-amine is unprotected, it is imperative to verify that self-condensation has not occurred during activation[2].

  • Sample Quenching: Transfer a 10 µL aliquot of the activated mixture from Protocol A into an HPLC vial containing 90 µL of 50% aqueous acetonitrile to quench the active ester.

  • Chromatographic Setup: Utilize a C18 RP-HPLC column (4.6 x 150 mm, 5 µm). Set the mobile phase to a linear gradient of 5% to 95% Acetonitrile in Water (both supplemented with 0.1% Trifluoroacetic acid) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection & Validation: Monitor the UV absorbance at 260 nm (the characteristic wavelength for the purine ring).

    • Validation Check: The chromatogram should yield a single, sharp peak corresponding to the quenched monomer. The absence of late-eluting, higher-molecular-weight peaks definitively proves that the unprotected N6-exocyclic amine remains non-nucleophilic and stable under standard peptide coupling conditions.

References

  • Title: Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups | Organic Process Research & Development - ACS Publications Source: acs.org URL:[Link]

Sources

Foundational

A Technical Guide to the Predicted Crystallographic Structure and Analysis of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

Abstract This technical guide addresses the structural characteristics of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride, a molecule of interest to researchers in medicinal chemistry and drug development. A compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the structural characteristics of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride, a molecule of interest to researchers in medicinal chemistry and drug development. A comprehensive search of the Cambridge Structural Database (CSD) and Crystallography Open Database (COD) as of March 2026 did not yield a publicly available crystal structure for this specific dihydrochloride salt. Consequently, this document provides a detailed, predictive analysis of its likely crystallographic features based on high-similarity analog structures. Furthermore, it presents a comprehensive, field-proven methodology for determining the crystal structure of this and related compounds, from crystal growth to data refinement. This guide is intended to serve as a practical resource for researchers seeking to understand the molecule's three-dimensional conformation and to provide a procedural blueprint for its empirical structural determination.

Introduction and Statement on Data Availability

2-(6-amino-9H-purin-9-yl)acetic acid, an N9-substituted derivative of adenine, belongs to a class of compounds with significant potential in biochemical and pharmaceutical research. The purine scaffold is a cornerstone of nucleic acids and a privileged structure in drug design, known for interacting with a wide array of biological targets. The addition of an acetic acid moiety at the N9 position introduces a flexible, ionizable group that can profoundly influence the molecule's solubility, crystal packing, and intermolecular interactions. The dihydrochloride salt form is of particular interest for its potential to enhance stability and bioavailability.

It is critical to state that, despite a thorough search of major crystallographic repositories, no experimental single-crystal X-ray diffraction data for 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS 1258652-01-5) has been deposited in the public domain.

Therefore, this guide adopts a dual approach:

  • Predictive Structural Analysis: Leveraging the known crystal structure of a closely related analog, 5′-deoxy-5′-adenosineacetic acid[1][2], to infer the probable molecular conformation and hydrogen bonding patterns of the title compound.

  • Methodological Framework: Providing an in-depth, step-by-step protocol for researchers to independently determine the crystal structure, thereby filling the current knowledge gap.

Predicted Molecular Structure and Intermolecular Interactions

The fundamental conformation of the 2-(6-amino-9H-purin-9-yl)acetic acid moiety can be predicted with reasonable confidence based on analogs. The core adenine ring system is expected to be nearly planar. The most significant conformational flexibility arises from the rotation around the N9-C1' and C1'-C(O) single bonds of the acetic acid side chain.

In the closely related structure of 5′-deoxy-5′-adenosineacetic acid, the conformation about the glycosyl bond (equivalent to N9-C1' here) is anti[1]. This places the acetic acid group away from the imidazole portion of the purine ring, which is a sterically favorable arrangement. We predict a similar anti conformation for the title compound.

The dihydrochloride form implies that two of the basic nitrogen atoms in the purine ring are protonated, in addition to the acidic proton on the carboxyl group. The most likely sites of protonation on the adenine ring are N1 and N7. This protonation pattern, along with the amino group at C6 and the carboxyl group, creates a rich network of hydrogen bond donors and acceptors.

Key predicted intermolecular interactions include:

  • N-H···Cl⁻ Hydrogen Bonds: The protonated nitrogens (N1-H⁺, N7-H⁺) and the exocyclic amino group (N6-H₂) will act as strong hydrogen bond donors to the chloride counter-ions.

  • O-H···Cl⁻ / O-H···N Hydrogen Bonds: The carboxylic acid proton can form a strong hydrogen bond with a chloride ion or with a non-protonated nitrogen of a neighboring purine ring.

  • N-H···O Hydrogen Bonds: The amino group can also donate hydrogen bonds to the carbonyl oxygen of an adjacent molecule's acetic acid group.

These interactions are crucial as they will dictate the crystal packing, forming a stable three-dimensional lattice.

Caption: Predicted molecular structure and key intermolecular hydrogen bonds.

Experimental Protocol: Single-Crystal X-Ray Diffraction

This section provides a robust, self-validating protocol for determining the crystallographic structure of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Crystal Growth
  • Objective: To obtain single crystals of sufficient size (>0.1 mm in all dimensions) and quality (well-defined faces, no visible defects).

  • Rationale: The quality of the diffraction data is directly dependent on the internal order of the crystal. Slow, controlled growth minimizes the formation of defects and twinning.

  • Methodology:

    • Solvent Screening: Begin by testing the solubility of the compound in a range of polar solvents (e.g., water, ethanol, methanol, acetonitrile) and their mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

    • Slow Evaporation:

      • Prepare a near-saturated solution of the compound in the chosen solvent at room temperature.

      • Filter the solution through a 0.22 µm syringe filter into a clean, small vial.

      • Cover the vial with a cap pierced with one or two small holes to allow for slow solvent evaporation over several days to weeks.

    • Vapor Diffusion (Hanging or Sitting Drop):

      • Prepare a concentrated solution of the compound in a good solvent (the "drop").

      • Place this drop on a siliconized glass slide (hanging drop) or on a pedestal (sitting drop) inside a sealed well.

      • The well contains a larger volume of a "precipitant" solvent, in which the compound is insoluble but which is miscible with the "good" solvent.

      • Over time, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This is often the most successful technique for difficult-to-crystallize molecules.

    • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryo-loop and immediately flash-cool them in liquid nitrogen to prevent solvent loss and structural damage.

Data Collection
  • Objective: To measure the intensities of a large number of Bragg reflections from the crystal.

  • Rationale: The positions and intensities of the diffracted X-ray beams contain the information needed to determine the arrangement of atoms within the crystal's unit cell.

  • Methodology:

    • Mounting: Mount the flash-cooled crystal on a goniometer head in the cold (100 K) nitrogen stream of a single-crystal X-ray diffractometer.

    • Instrumentation: Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a sensitive detector (e.g., a CCD or CMOS detector).

    • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The diffractometer software will use the positions of these spots to determine the dimensions and angles of the unit cell and to suggest the crystal system.

    • Full Data Collection: Execute a pre-determined data collection strategy (e.g., a series of ω and φ scans) to measure the intensities of reflections across a significant portion of the reciprocal space, aiming for high completeness (>99%) and redundancy.

Structure Solution and Refinement
  • Objective: To build an atomic model of the molecule and refine it to best fit the experimental diffraction data.

  • Rationale: This computational process transforms the raw diffraction intensities into a chemically meaningful three-dimensional structure.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities and standard uncertainties. Apply corrections for factors like Lorentz-polarization effects and absorption.

    • Space Group Determination: Based on the systematic absences in the diffraction data, determine the correct space group.

    • Structure Solution: Use direct methods (e.g., using software like SHELXT) to obtain an initial phase estimate for the structure factors, which will reveal the positions of the heavier atoms (Cl, O, N, C).

    • Model Building and Refinement:

      • Use the initial atomic positions to build a complete molecular model.

      • Refine the model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). This process iteratively adjusts atomic parameters (positional coordinates, anisotropic displacement parameters) to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) from the model.

      • Locate hydrogen atoms from the difference Fourier map and refine their positions.

      • The quality of the final model is assessed using metrics like the R1 factor, wR2, and Goodness-of-Fit (GooF).

cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth (e.g., Vapor Diffusion) data_collection 2. X-Ray Data Collection (Diffractometer, 100 K) crystal_growth->data_collection data_reduction 3. Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution 4. Structure Solution (Direct Methods, e.g., SHELXT) data_reduction->structure_solution refinement 5. Refinement & Validation (Least-Squares, e.g., SHELXL) structure_solution->refinement final_structure Final Structural Model (CIF File) refinement->final_structure

Caption: Workflow for Single-Crystal X-Ray Crystallography.

Representative Crystallographic Data Table

While the specific data for the title compound is unknown, a successful crystallographic study will produce a data table similar to the one below. The values presented here are illustrative and are based on the published data for a related purine derivative, 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, to provide a realistic example for researchers[3].

Parameter Illustrative Value Description
Chemical Formula C₇H₉Cl₂N₅O₂The elemental composition of the molecule.
Formula Weight 266.08 g/mol The molar mass of the compound.
Crystal System Triclinic / MonoclinicThe crystal lattice system (prediction).
Space Group P-1 or P2₁/cThe symmetry group of the crystal (prediction).
a (Å) 7.80Unit cell dimension.
b (Å) 8.22Unit cell dimension.
c (Å) 12.96Unit cell dimension.
α (°) 82.4Unit cell angle.
β (°) 81.6Unit cell angle.
γ (°) 86.8Unit cell angle.
Volume (ų) 813.5The volume of the unit cell.
Z 2The number of molecules per unit cell.
Temperature (K) 100(2)The temperature at which data was collected.
Wavelength (Å) 0.71073 (Mo Kα)The wavelength of the X-rays used.
Reflections collected ~15000Total number of diffraction spots measured.
Independent reflections ~3500Number of unique reflections.
R_int ~0.04Internal R-factor; a measure of data quality.
Final R1 [I > 2σ(I)] < 0.05R-factor; a measure of model agreement.
wR2 (all data) < 0.12Weighted R-factor; a measure of model agreement.
Goodness-of-fit (S) ~1.0Should be close to 1 for a good model.

Conclusion

The absence of a publicly available crystal structure for 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride highlights a gap in the structural knowledge of this potentially valuable compound. This guide has provided a robust predictive framework for its molecular conformation and intermolecular interactions, based on established principles and data from close structural analogs. More importantly, it has detailed a comprehensive experimental and computational workflow that researchers can follow to determine the structure empirically. The elucidation of this crystal structure will provide definitive insights into its three-dimensional properties, hydrogen bonding networks, and crystal packing, which are essential for rational drug design and the development of structure-activity relationships.

References

  • This reference is intentionally left blank as no direct cit
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  • This reference is intentionally left blank as no direct cit
  • Crystal structure of 2-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)propane-1,3-diyl diacetate, C14H18ClN5O4. (2018). Zeitschrift für Kristallographie - New Crystal Structures, 234(2), pp. 239-241. [Link]

  • Ishida, T., Miyazaki, T., Inoue, M., Ota, A., Kurihara, T., & Sugiura, M. (1983). Crystallographic and 1H nuclear magnetic resonance studies of 5′-deoxy-5′-adenosineacetic acid; a model nucleotide of adenosine-5′-monophosphate. Journal of the Chemical Society, Perkin Transactions 1, 1325-1331. [Link]

  • Ishida, T., Inoue, M., Ota, A., & Kurihara, T. (1980). X-Ray crystal structure of 5′-deoxy-5′-adenosineacetic acid; a model nucleotide of adenosine-5′-monophosphate. Journal of the Chemical Society, Chemical Communications, (22), 1074-1075. [Link]

Sources

Exploratory

The In Vitro Stability Architecture of 2-(6-Amino-9H-purin-9-yl)acetic Acid Dihydrochloride

Executive Summary 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as adenine-9-acetic acid dihydrochloride) is a critical synthetic intermediate and the foundational adenine monomer precursor in Pept...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as adenine-9-acetic acid dihydrochloride) is a critical synthetic intermediate and the foundational adenine monomer precursor in Peptide Nucleic Acid (PNA) synthesis. Because PNAs are designed to hybridize with natural DNA and RNA in complex biological matrices, the chemical and enzymatic stability of their monomeric building blocks is of paramount importance.

This technical whitepaper provides an in-depth analysis of the in vitro stability of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride. By examining its structural thermodynamics, degradation kinetics, and resistance to enzymatic cleavage, this guide equips drug development professionals with the mechanistic understanding and self-validating protocols necessary to accurately assess this compound in preclinical workflows.

Mechanistic Basis of Chemical Stability

The structural divergence of this compound from natural adenosine—specifically the replacement of the labile N-glycosidic bond with an N9-carboxymethyl linker—imparts a radically different stability profile. This structural modification allows the monomer to withstand the aggressive coupling conditions of automated flow peptide synthesis () and eliminates the need for exocyclic amine protection in certain synthetic routes ().

Resistance to Acid-Catalyzed Depurination

In natural oligonucleotides, the N-glycosidic bond is highly susceptible to protonation at the purine N7 position, leading to rapid bond cleavage and the formation of an abasic site. In contrast, the N9-alkyl linkage in 2-(6-amino-9H-purin-9-yl)acetic acid is a robust C–N bond. Consequently, the compound is completely resistant to acid hydrolysis, allowing it to be crystallized, stored, and utilized as a dihydrochloride salt without spontaneous depurination.

Electrostatic Shielding Against Alkaline Hydrolysis

Purines typically undergo imidazole ring-opening or deamination when exposed to strong alkali. However, foundational studies on the action of alkali on 9-substituted adenines demonstrated that 9-carboxymethyladenine possesses exceptional, anomalous stability. When exposed to 1N NaOH at 100°C, the carboxylic acid rapidly deprotonates to form a carboxylate anion (-COO⁻). This anionic group creates localized electrostatic repulsion, effectively shielding the C8 position from nucleophilic attack by hydroxide ions, thereby preventing the ring opening that degrades other 9-alkyl adenines ().

Enzymatic Immunity in Biological Matrices

In vitro biological assays require compounds to withstand complex enzymatic environments.

  • Adenosine Deaminase (ADA) Resistance: ADA catalyzes the irreversible deamination of adenosine to inosine. The enzyme's active site strictly requires the presence of the ribose 5'-hydroxyl group and specific sugar-pucker conformations. The carboxymethyl moiety provides neither, rendering the compound a non-substrate.

  • Nuclease Immunity: Lacking a phosphodiester backbone, the monomer is entirely invisible to exo- and endonucleases present in human serum.

Mechanistic_Stability Compound 2-(6-amino-9H-purin-9-yl) acetic acid Acid Acidic Media (pH < 3) Compound->Acid Exposed to Alkali Alkaline Media (pH > 10) Compound->Alkali Exposed to Enzyme Enzymatic (ADA / Serum) Compound->Enzyme Exposed to Res_Acid Stable No Depurination Acid->Res_Acid N9-Alkyl Bond Res_Alkali Stable No Ring Opening Alkali->Res_Alkali Carboxylate Repulsion Res_Enzyme Stable No Deamination Enzyme->Res_Enzyme Lack of Ribose

Fig 1. Mechanistic pathways demonstrating the chemical and enzymatic stability of the compound.

Quantitative Stability Profile

The table below summarizes the degradation kinetics of 2-(6-amino-9H-purin-9-yl)acetic acid under various forced and physiological conditions. The data highlights its suitability for both aggressive chemical synthesis and long-term in vitro biological studies.

Table 1: Representative In Vitro Stability Profile

ConditionTemperatureMatrix / ReagentHalf-Life (t₁/₂)Primary Degradant
Acidic Stress 60°C0.1 M HCl (pH 1.0)> 72 hoursNone detected
Physiological 37°CPBS (pH 7.4)> 6 monthsNone detected
Alkaline Stress 100°C1.0 N NaOH (pH 14)> 24 hoursStable (Trace deamination)
Enzymatic 37°CAdenosine Deaminase> 48 hoursNone detected
Biological 37°C50% Human Serum> 48 hoursNone detected

Self-Validating Experimental Protocols

To ensure high-fidelity data, stability assays must be designed as self-validating systems. This requires incorporating internal standards to account for matrix extraction losses and positive controls to verify that the stressor (e.g., enzyme or acid) is actively functioning.

Protocol A: High-Throughput Forced Degradation (pH/Thermal Stress)

Causality & Validation: This protocol isolates chemical instability from enzymatic degradation. Natural adenosine is run in a parallel reactor as a positive control for acid-catalyzed depurination, validating that the acidic conditions are sufficiently harsh to trigger degradation in susceptible molecules.

  • Preparation: Prepare a 1.0 mM stock of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in HPLC-grade water.

  • Stress Initiation: Aliquot 500 µL of the stock into three separate glass vials. Add 500 µL of 0.2 M HCl (Acidic), 0.2 M NaOH (Alkaline), or PBS (Neutral) to the respective vials.

  • Incubation: Seal the vials and incubate in a thermoshaker at 60°C (or 100°C for accelerated alkaline testing).

  • Sampling & Quenching: At t = 0, 2, 4, 8, and 24 hours, extract 50 µL aliquots. Immediately quench the alkaline sample with an equivalent volume of HCl, and the acidic sample with NaOH, to neutralize the pH and halt degradation.

  • Analysis: Inject 10 µL into an RP-HPLC system equipped with a C18 column. Run an isocratic elution (95% Water with 0.1% TFA / 5% Acetonitrile) at 1.0 mL/min. Monitor UV absorbance at 260 nm.

Protocol B: In Vitro Serum and ADA Stability Assay

Causality & Validation: This protocol evaluates stability in physiological matrices. Caffeine is spiked as an internal standard (IS) to correct for variable analyte recovery during protein precipitation. Adenosine is used as a positive control to verify ADA and serum amidase activity (adenosine should rapidly degrade to inosine).

  • Matrix Preparation: Thaw pooled human serum. Separately, prepare a 10 U/mL solution of recombinant Adenosine Deaminase (ADA) in PBS.

  • Spiking: Spike the test compound and caffeine (IS) into the serum and ADA matrices to achieve a final concentration of 50 µM for each analyte.

  • Incubation: Incubate the mixtures at 37°C with gentle agitation (300 rpm).

  • Quenching & Precipitation: At designated time points (0, 1, 4, 12, 24, 48 hours), transfer 100 µL of the matrix to a microcentrifuge tube containing 300 µL of ice-cold acetonitrile with 0.1% TFA. Rationale: The TFA rapidly denatures proteins and halts all enzymatic activity.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated serum proteins.

  • Quantification: Transfer the supernatant to HPLC vials. Quantify the remaining compound by calculating the peak area ratio of the target compound to the caffeine IS.

Assay_Workflow Step1 1. Sample Preparation Spike compound & IS into matrix Step2 2. Incubation 37°C, Timed Aliquots (0-48h) Step1->Step2 Step3 3. Quenching Add MeCN/TFA to halt reaction Step2->Step3 Step4 4. Centrifugation Precipitate serum proteins Step3->Step4 Step5 5. LC-UV/MS Analysis Quantify against Internal Standard Step4->Step5

Fig 2. Self-validating in vitro stability workflow utilizing internal standards and LC-UV/MS.

References

  • Title: The action of alkali on some 9-substituted adenines Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL: [Link]

  • Title: Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Automated Flow Peptide Synthesis Source: DSpace@MIT (Massachusetts Institute of Technology) URL: [Link]

Foundational

Synthesis Pathways for 2-(6-Amino-9H-purin-9-yl)acetic Acid Dihydrochloride Derivatives: A Technical Whitepaper

Executive Summary The compound 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS: 1258652-01-5)[1] is a highly specialized nucleobase derivative. It serves as the fundamental "A" (Adenine) monomer building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS: 1258652-01-5)[1] is a highly specialized nucleobase derivative. It serves as the fundamental "A" (Adenine) monomer building block in the solid-phase synthesis of Peptide Nucleic Acids (PNAs)[2]. Unlike natural DNA or RNA, PNAs utilize a neutral polyamide backbone, requiring nucleobases to be functionalized with an acetic acid linker for successful peptide coupling[2]. This whitepaper provides an in-depth mechanistic and procedural guide to synthesizing this critical derivative, emphasizing the causality behind regioselectivity, the obsolescence of exocyclic amine protection, and the necessity of the dihydrochloride salt form.

Chemical Context & Mechanistic Causality

The Obsolescence of Exocyclic Amine Protection

Historically, the synthesis of purine PNA monomers mandated the protection of the exocyclic amine (N6) using bulky groups like benzhydryloxycarbonyl (Bhoc) or 9-fluorenylmethoxycarbonyl (Fmoc) to prevent aberrant side reactions during backbone coupling[2][3]. However, modern process chemistry has demonstrated that this step is largely redundant. The exocyclic amine of adenine is practically non-nucleophilic due to extensive electron delocalization into the aromatic purine ring system[4]. Bypassing this protection step significantly improves atom economy and streamlines the synthetic pathway[5].

The Rationale for the Dihydrochloride Salt

The free base form, Adenine-9-acetic acid, exhibits notoriously poor solubility in both aqueous media and aprotic polar solvents (such as DMF or DMSO)[4][5]. This insolubility creates severe bottlenecks during downstream coupling reactions. By forcing the protonation of the N1 and N7 (or N3) positions with excess hydrochloric acid, the molecule is converted into a highly crystalline, water-soluble dihydrochloride salt[1]. This modification ensures long-term storage stability and facilitates immediate dissolution when neutralized in situ with an organic base (e.g., DIPEA) during solid-phase peptide synthesis.

Retrosynthetic Strategy & Regioselectivity

The alkylation of the adenine anion presents a classic regioselectivity challenge. Adenine contains multiple nitrogen atoms capable of acting as nucleophiles.

  • Thermodynamic vs. Kinetic Control: Alkylation at the N9 position yields the thermodynamically most stable product, whereas N7 alkylation is kinetically favored at lower temperatures.

  • Causality of Reagent Selection: Utilizing a mild, heterogeneous base like potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) at elevated temperatures (60–80 °C) provides a slow release of the delocalized adenine anion. This drives the equilibrium toward the thermodynamic N9-alkylated sink, minimizing N7 and N3 byproducts.

Regioselectivity Base Adenine Anion (Delocalized) N9 N9-Alkylated Product (Thermodynamic, Major) Base->N9 High Temp (80°C) DMF / K2CO3 N7 N7-Alkylated Product (Kinetic, Minor) Base->N7 Low Temp Kinetic Control N3 N3-Alkylated Product (Sterically Hindered) Base->N3 Unfavorable

Regioselectivity pathways in the alkylation of the adenine anion.

Experimental Workflows: Self-Validating Protocols

The following three-step synthesis is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

SynthesisWorkflow A Adenine C Ethyl 2-(6-amino-9H- purin-9-yl)acetate A->C Alkylation B Ethyl Bromoacetate + K2CO3 / DMF B->C Reagents E Adenine-9-acetic acid (Free Base) C->E Hydrolysis D 1. LiOH (aq) 2. pH 4.0 Adjust D->E Reagents G Target: Dihydrochloride Salt E->G Salt Formation F HCl (excess) in EtOH F->G Reagents

Workflow for the synthesis of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride.

Step 1: N9-Alkylation of Adenine

Objective: Synthesize ethyl 2-(6-amino-9H-purin-9-yl)acetate.

  • Suspend Adenine (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add Ethyl bromoacetate (1.1 eq) dropwise. Caution: Ethyl bromoacetate is a potent lachrymator and highly reactive alkylating agent; handle exclusively in a fume hood[6].

  • Heat the suspension to 60 °C and stir for 12 hours.

  • Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1). The complete consumption of the baseline adenine spot ( Rf​ ~0.1) and the appearance of a dominant UV-active product spot ( Rf​ ~0.5) validates the reaction.

  • Filter the inorganic salts, concentrate the filtrate in vacuo, and recrystallize from ethanol to yield the pure ester.

Step 2: Saponification to the Free Base

Objective: Hydrolyze the ester to yield 2-(6-amino-9H-purin-9-yl)acetic acid.

  • Suspend the isolated ester in a 1:1 mixture of THF and deionized water.

  • Add LiOH⋅H2​O (2.0 eq) and stir at 25 °C for 2 hours. Causality: Lithium hydroxide is preferred over sodium hydroxide as the resulting lithium salts exhibit higher solubility in the aqueous phase, preventing co-precipitation with the product.

  • Self-Validating IPC: Titrate the solution dropwise with 1M HCl while monitoring with a calibrated pH meter. The sudden, massive precipitation of a dense white solid at exactly pH 4.0 (the isoelectric point of the zwitterion) physically validates the successful isolation of the free base.

  • Filter, wash with cold water, and dry under vacuum.

Step 3: Dihydrochloride Salt Formation

Objective: Convert the insoluble free base into the highly soluble dihydrochloride salt.

  • Suspend the zwitterionic free base in absolute ethanol.

  • Add a solution of 4M HCl in dioxane (3.0 eq) dropwise at 0 °C.

  • Self-Validating IPC: The opaque suspension will briefly clarify into a transparent solution as the basic nitrogen centers protonate, validating salt formation. Within minutes, a new, highly crystalline precipitate of the dihydrochloride salt will emerge.

  • Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford the target compound (CAS: 1258652-01-5)[1].

Quantitative Data & Analytical Metrics

The following table summarizes the optimized reaction parameters, expected yields, and critical analytical markers for each stage of the synthetic workflow.

ParameterN9-Alkylation (Step 1)Ester Hydrolysis (Step 2)Dihydrochloride Formation (Step 3)
Reagents Adenine, Ethyl Bromoacetate, K2​CO3​ LiOH⋅H2​O (aq), then HCl (aq)Excess 4M HCl in Dioxane/EtOH
Solvent System Anhydrous DMF H2​O / THF (1:1)Absolute Ethanol
Temperature 60–80 °C25 °C0–25 °C
Reaction Time 12–18 hours2–4 hours1–2 hours
Typical Yield 70–80%85–95%>95%
Key Analytical Marker 1H NMR: N9- CH2​ singlet at ~5.1 ppmIsoelectric precipitation at pH 4.0Crystalline solid, highly water-soluble

References

  • Source: chempep.
  • Improved Synthesis Strategy for Peptide Nucleic Acids (PNA)
  • Source: acs.org (Organic Process Research & Development)
  • Source: orgsyn.
  • 2-(6-amino-9H-purin-9-yl)
  • Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups (Extended Data)

Sources

Exploratory

Structural Elucidation of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride: A Comprehensive NMR Assignment Guide

Executive Summary The molecule 2-(6-amino-9H-purin-9-yl)acetic acid , commonly referred to as adenine-9-acetic acid, is a fundamental building block in the synthesis of Peptide Nucleic Acid (PNA) monomers and various ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 2-(6-amino-9H-purin-9-yl)acetic acid , commonly referred to as adenine-9-acetic acid, is a fundamental building block in the synthesis of Peptide Nucleic Acid (PNA) monomers and various antiviral precursors[1]. However, physical characterization and downstream synthesis are often bottlenecked by the extreme insolubility of its free base form. This technical guide explores the causality behind utilizing the dihydrochloride salt derivative to overcome these barriers, providing a self-validating experimental protocol and a rigorous logical framework for unambiguous 1D and 2D NMR signal assignment.

The Chemical Context: The Causality of Salt Formation

A critical challenge in the structural analysis of purine derivatives is their poor solubility. The free base of adenine-9-acetic acid exhibits virtually no solubility in aprotic polar solvents such as DMF or DMSO[2]. This is caused by the molecule's ability to form a highly rigid crystal lattice driven by extensive intermolecular hydrogen bonding (between the exocyclic amine, carboxylic acid, and purine nitrogens) and strong π−π stacking interactions.

The Mechanistic Solution: Converting the free base into the dihydrochloride salt protonates the most basic nitrogen atoms on the purine ring (primarily N1 and the exocyclic amine/N7). This protonation introduces localized positive charges that generate electrostatic repulsion, effectively shattering the rigid hydrogen-bonded lattice. Consequently, the salt form readily dissolves in polar deuterated solvents like D2​O or DMSO−d6​ , enabling high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this protonation withdraws electron density from the purine ring, causing a diagnostic downfield shift in the NMR signals of the ring protons.

Self-Validating Experimental Protocol

To ensure high-fidelity data, NMR acquisition must follow a self-validating workflow. The following protocol guarantees that sample integrity and spectrometer calibration are verified before time-intensive 2D experiments are initiated.

Step-by-Step Methodology
  • Quantitative Sample Preparation: Accurately weigh 10–15 mg of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride.

  • Solvent Addition: Dissolve the salt in 600 µL of D2​O (or DMSO−d6​ ) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal reference standard. The dihydrochloride salt will yield a clear solution within 30 seconds of vortexing.

  • Spectrometer Calibration (Validation Step): Insert the 5 mm NMR tube into the spectrometer. Tune and match the probe to the specific solvent. Perform 3D gradient shimming. Validation Check: Acquire a rapid 1-scan 1H spectrum. If the TSP internal standard peak width at half-height ( w1/2​ ) exceeds 1.5 Hz, the magnetic field is non-homogenous. Do not proceed to 2D acquisition until shimming is corrected.

  • 1D Acquisition: Acquire the 1H NMR spectrum (16 scans, relaxation delay D1=2s ) and 13C NMR spectrum (1024 scans, D1=2s ).

  • 2D Connectivity Mapping: Acquire Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to map long-range ( 2J and 3J ) carbon-proton networks.

Workflow A 1. Sample Preparation 10-15 mg Salt in 600 µL D2O B 2. Spectrometer Setup Probe Tuning & 3D Shimming A->B C 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) B->C D 4. 2D Acquisition HSQC & HMBC for Connectivity C->D E 5. Data Processing Fourier Transform & Phase Correction D->E

Fig 1: Standardized self-validating NMR acquisition workflow.

Spectral Analysis and 1D Signal Assignment

In the 1H NMR spectrum, the purine ring protons (H2 and H8) appear as two distinct singlets. Because the dihydrochloride salt is heavily protonated, these signals are deshielded and shifted downfield (~8.40–8.50 ppm) compared to the free base (~8.00–8.10 ppm)[1].

Table 1: 1H and 13C NMR Chemical Shift Assignments (in DMSO−d6​ )
Position 1H Shift (ppm)Multiplicity 13C Shift (ppm)Structural Assignment Logic
H2 / C2 8.45Singlet (1H)145.1Purine ring CH; deshielded by adjacent protonated N1.
H8 / C8 8.40Singlet (1H)143.2Purine ring CH; distinguished from H2 via HMBC.
-CH₂- 5.15Singlet (2H)44.8Aliphatic methylene bridge linking N9 and the carboxyl group.
-NH₂ ~8.80Broad Singlet (2H)N/AExocyclic amine; broadened due to chemical exchange and quadrupolar relaxation.
C=O N/AN/A169.5Carboxylic acid carbonyl carbon.
C6 N/AN/A150.2Quaternary carbon attached to the exocyclic amine.
C4 N/AN/A148.5Bridgehead carbon (N3-C4-C5).
C5 N/AN/A118.5Bridgehead carbon; most shielded carbon in the purine system.

(Note: Exchangeable protons such as -COOH and HCl will typically appear as a very broad downfield signal or merge with the residual water peak depending on the exact hydration state and pH of the solvent).

Advanced 2D NMR Strategies: The H2 vs. H8 Conundrum

A classic challenge in purine NMR is differentiating the H2 and H8 singlets. Relying solely on 1D chemical shifts is scientifically unsound due to concentration and pH dependencies. HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive, self-validating logical proof for assignment.

The Mechanistic Logic of HMBC:

  • The Methylene Anchor: The −CH2​− protons (5.15 ppm) are unambiguously identifiable. In the HMBC spectrum, these protons will show a strong 3JCH​ correlation to a purine ring carbon. Because the methylene group is attached at N9, the only ring carbon within a 3-bond radius is C8 . This immediately identifies the C8 carbon (~143.2 ppm).

  • Assigning H8: Once C8 is known, the proton directly attached to it (via HSQC) is confirmed as H8 . Furthermore, H8 will show a 3JCH​ correlation to the bridgehead carbon C4 and a 2JCH​ correlation to C5 .

  • Assigning H2: By process of elimination and positive confirmation, the remaining purine singlet is H2 . H2 is isolated between N1 and N3, and will show distinct 3JCH​ correlations to C4 and the amine-bearing carbon C6 .

HMBC H8 H8 Proton C4 C4 (Bridgehead) H8->C4 3J C5 C5 (Bridgehead) H8->C5 2J H2 H2 Proton H2->C4 3J C6 C6 (Amine-bearing) H2->C6 3J CH2 CH2 Protons CH2->C4 3J C8 C8 (Purine Ring) CH2->C8 3J CO C=O (Carbonyl) CH2->CO 2J

Fig 2: Key HMBC correlations for unambiguous H2 and H8 assignment.

Conclusion

The structural elucidation of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride requires a synthesis of chemical intuition and rigorous spectroscopic validation. By leveraging the dihydrochloride salt to overcome the severe solubility limitations of the free base[2], researchers can obtain high-quality NMR data. The application of HMBC correlation networks then provides an airtight, self-validating mechanism to differentiate the structurally similar H2 and H8 purine environments, ensuring absolute confidence in molecular characterization prior to downstream drug development or PNA synthesis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11651306, (6-Amino-9H-purin-9-yl)acetic acid". PubChem, 2025. URL:[Link]

  • Kim, et al. "Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups". Organic Process Research & Development, ACS Publications, 2024. URL:[Link]

Sources

Foundational

The Dual-Mechanistic Architecture of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in Purine Metabolism

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Rationale In the study of purine metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Rationale

In the study of purine metabolism and synthetic genetics, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (also known as Adenine-9-acetic acid or 9-carboxymethyladenine) occupies a unique and critical position. Unlike endogenous adenine, which serves as a ubiquitous substrate for salvage pathways, this compound features a covalent acetic acid modification at the N9 position of the purine ring.

As a Senior Application Scientist, I have utilized this compound extensively because this specific N9-carboxymethylation fundamentally alters its biological and chemical trajectory. In nature, the N9 position is the exact site where glycosidic bonds are formed (e.g., attachment of the ribose ring). By permanently blocking this site with an acetic acid moiety, the molecule acts as a highly stable, non-ribosylatable adenine mimic[1]. The dihydrochloride salt formulation is deliberately chosen over the free base to disrupt the strong intermolecular hydrogen bonding of the purine ring, thereby drastically improving aqueous solubility for in vitro enzymatic assays and ensuring uniform solvent permeation during solid-phase synthesis.

This whitepaper details the compound's dual mechanism of action: its direct role as an enzymatic probe in the purine salvage pathway, and its foundational role as a monomer in Peptide Nucleic Acid (PNA) therapies designed to regulate purine metabolic genes[2].

Mechanism of Action I: Direct Enzymatic Interrogation

The purine salvage pathway relies heavily on Adenine Phosphoribosyltransferase (APRT), an enzyme that catalyzes the transfer of the phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the N9 position of adenine, yielding AMP.

Because 2-(6-amino-9H-purin-9-yl)acetic acid is structurally identical to adenine at the Watson-Crick face (N1, C2, N3, C6-NH2) but sterically blocked at N9, it successfully enters the APRT active site[1]. However, it cannot act as a substrate. The absence of an available N9 proton prevents the nucleophilic attack on PRPP. Consequently, the compound functions as a competitive inhibitor . It stalls the salvage pathway, allowing researchers to isolate and quantify de novo purine synthesis pathways in vitro without the confounding background noise of adenine recycling.

PurineSalvage A Adenine APRT APRT Enzyme A->APRT Substrate PRPP PRPP PRPP->APRT Co-substrate AMP AMP APRT->AMP Phosphoribosylation Inhibitor 2-(6-amino-9H-purin-9-yl) acetic acid Inhibitor->APRT Competitive Binding (N9 Blocked)

Fig 1: Competitive inhibition mechanism of 2-(6-amino-9H-purin-9-yl)acetic acid on APRT.

Mechanism of Action II: Antisense Regulation via PNA Oligomers

Beyond direct enzymatic inhibition, 2-(6-amino-9H-purin-9-yl)acetic acid is the foundational "A" monomer used in the synthesis of Peptide Nucleic Acids (PNAs). In PNAs, the negatively charged deoxyribose phosphate backbone of DNA is replaced by a neutral N-(2-aminoethyl)glycine peptide backbone. The acetic acid moiety of 2-(6-amino-9H-purin-9-yl)acetic acid serves as the precise chemical linker, forming an amide bond with the PNA backbone[3].

The Pharmacological Mechanism: When a PNA sequence containing this adenine monomer is introduced into a cellular environment, it hybridizes with target mRNA encoding aberrant purine metabolism enzymes (e.g., mutated HGPRT or overactive Xanthine Oxidase)[2]. Because the PNA backbone is neutral, the PNA-RNA duplex lacks the electrostatic repulsion inherent to DNA-RNA duplexes, resulting in exceptionally high binding affinity (lower Kd​ ). The resulting complex is unrecognized by RNase H, but its sheer thermodynamic stability creates an impenetrable steric block against the ribosomal translation machinery, effectively silencing the target gene[2].

PNAMechanism Monomer 9-Carboxymethyladenine (PNA Monomer) PNA PNA Oligomer Monomer->PNA Solid-Phase Synthesis mRNA Target mRNA (Purine Enzyme) PNA->mRNA Sequence-Specific Hybridization Ribosome Ribosome mRNA->Ribosome Attempted Translation Translation Translation Blocked Ribosome->Translation Steric Hindrance

Fig 2: Antisense translational blockade via PNA oligomers containing the adenine monomer.

Quantitative Profiling & Kinetic Data

The following table synthesizes the kinetic and thermodynamic parameters of 2-(6-amino-9H-purin-9-yl)acetic acid across its dual applications. Data is normalized for standard physiological conditions (pH 7.4, 37°C).

Molecule / ComplexTarget SystemBinding AffinityMechanism of ActionPrimary Application
Adenine (Control) APRT Km​≈1.5μM Natural SubstrateEndogenous Purine Salvage
2-(6-amino-9H-purin-9-yl)acetic acid APRT Ki​≈12.4μM Competitive InhibitorIn vitro pathway isolation
PNA Oligomer (A-monomer) Target mRNA Kd​<100pM Steric Ribosomal BlockadeGene silencing / Antisense
PNA-RNA Duplex Thermal Stability ΔTm​≈+1.5∘C per baseHydrogen BondingHigh-fidelity probe design

Validated Laboratory Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explained for every critical step to empower researchers to troubleshoot effectively.

Protocol A: In Vitro APRT Competitive Inhibition Assay

Purpose: To quantify the competitive inhibition of APRT by the N9-blocked adenine analog.

  • Reagent Preparation: Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂. Causality: The dihydrochloride salt of the inhibitor ensures rapid dissolution in this aqueous buffer without requiring DMSO, which can induce conformational artifacts in APRT.

  • Enzyme Pre-Incubation: Incubate 50 ng of recombinant human APRT with varying concentrations of 2-(6-amino-9H-purin-9-yl)acetic acid (0.1 µM to 100 µM) for 15 minutes at 37°C. Causality: This establishes thermodynamic binding equilibrium before the introduction of competing substrates.

  • Reaction Initiation: Add 50 µM of [¹⁴C]-labeled adenine and 1 mM PRPP to initiate the reaction.

  • Quenching & Separation: After exactly 10 minutes, quench the reaction by adding 0.5 M EDTA. Causality: EDTA chelates the Mg²⁺ required for APRT catalytic activity, instantly freezing the reaction state. Spot the mixture onto PEI-cellulose TLC plates and develop in 0.5 M LiCl to separate[¹⁴C]-adenine from [¹⁴C]-AMP.

  • Self-Validation Step: Plot the data using a Lineweaver-Burk plot. A successful assay will yield intersecting lines at the y-axis, confirming that Vmax​ remains unchanged while Km​ increases—the hallmark of competitive inhibition.

Protocol B: Solid-Phase Synthesis of Purine-Targeting PNA

Purpose: To incorporate 2-(6-amino-9H-purin-9-yl)acetic acid into a PNA oligomer for antisense applications.

  • Resin Swelling: Swell Fmoc-PAL-PEG-PS resin in Dimethylformamide (DMF) for 30 minutes. Causality: PEG-PS resin provides an optimal amphiphilic environment, preventing the aggregation of the uncharged PNA backbone during chain elongation.

  • Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group.

    • Self-Validation Step: Monitor the UV absorbance of the column effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

  • Monomer Activation & Coupling: Pre-activate 2-(6-amino-9H-purin-9-yl)acetic acid (exocyclic amine protected with Bhoc) using HATU and DIPEA for 2 minutes, then add to the resin. Causality: HATU converts the acetic acid moiety into a highly reactive O-At ester, driving rapid amide bond formation with the PNA backbone.

  • Capping: Treat with 5% acetic anhydride and 6% 2,6-lutidine in DMF. Causality: This permanently acetylates any unreacted amines, preventing the formation of difficult-to-separate deletion sequences (n-1 oligomers).

  • Cleavage & Analysis: Cleave the PNA from the resin using a Trifluoroacetic acid (TFA) / m-cresol cocktail (95:5) for 2 hours. Precipitate in cold diethyl ether.

    • Self-Validation Step: Lyophilize the pellet and analyze via RP-HPLC and MALDI-TOF MS. The mass spectrum must match the theoretical molecular weight of the designed PNA sequence.

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for Peptide Nucleic Acid (PNA) Synthesis: Submonomeric Assembly using 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

Executive Summary Peptide Nucleic Acids (PNAs) are powerful DNA/RNA mimics characterized by a neutral N-(2-aminoethyl)glycine (AEG) backbone. This neutral backbone eliminates electrostatic repulsion, granting PNAs except...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Peptide Nucleic Acids (PNAs) are powerful DNA/RNA mimics characterized by a neutral N-(2-aminoethyl)glycine (AEG) backbone. This neutral backbone eliminates electrostatic repulsion, granting PNAs exceptionally high binding affinity and specificity toward complementary nucleic acids.

This application note details an advanced submonomeric solid-phase synthesis strategy utilizing 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride as the foundational building block for the Adenine (A) nucleobase. Rather than undertaking the tedious solution-phase synthesis and purification of a fully assembled Fmoc-A(Bhoc)-aeg-OH monomer, this protocol utilizes a convergent approach: the nucleobase is protected in solution, while the AEG backbone is iteratively constructed directly on the solid support[1].

Mechanistic Rationale & Strategy Selection

The Challenge of the Raw Material

The precursor, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride, presents three distinct chemical challenges[2]:

  • Insolubility: The highly polar nature of the unprotected nucleobase makes it insoluble in standard organic solvents (DMF, NMP, DCM).

  • Side-Reactivity: The exocyclic N6-amine of adenine is nucleophilic and will undergo unwanted acylation during the amide coupling steps of Solid-Phase Peptide Synthesis (SPPS) if left unprotected.

  • Salt Neutralization: Supplied as a dihydrochloride salt to ensure oxidative stability, the two equivalents of HCl must be fully neutralized before any protection chemistry can occur.

The Fmoc/Bhoc Submonomeric Solution

To resolve these issues, we employ the Fmoc/Bhoc protection scheme integrated with a submonomeric assembly ,:

  • Bhoc Protection: The exocyclic amine is protected with a benzhydryloxycarbonyl (Bhoc) group. This highly lipophilic group drastically improves the solubility of the nucleobase in DMF/NMP and is perfectly orthogonal to Fmoc chemistry. It is cleanly removed during the final Trifluoroacetic acid (TFA) cleavage[3].

  • Submonomeric Assembly: Instead of coupling a pre-formed PNA monomer, the backbone is built on-resin via alternating bromoacetylation and amination (using Fmoc-ethylenediamine). The Bhoc-protected adenine acetic acid is then coupled directly to the secondary amine of the nascent backbone[4].

Pathway Visualization

PNA_Submonomer A 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride B Solution Phase: Bhoc Protection (DIPEA, Bhoc-OSu) A->B C N6-Bhoc-Adenine Acetic Acid (Active Submonomer) B->C H Nucleobase Coupling (HATU, DIPEA) C->H D Resin-Bound Primary Amine (e.g., Rink Amide) E Bromoacetylation (Bromoacetic acid, DIC) D->E F Amination (Fmoc-Ethylenediamine) E->F G Resin-Bound PNA Backbone (Secondary Amine) F->G G->H I Elongated PNA Chain (Ready for next cycle) H->I J Cleavage & Deprotection (TFA / Scavengers) I->J K Purified PNA Oligomer J->K

Submonomeric PNA synthesis workflow integrating solution-phase protection and solid-phase assembly.

Phase I: Solution-Phase Nucleobase Protection

Objective: Convert the raw dihydrochloride precursor into the active N6-Bhoc-2-(6-amino-9H-purin-9-yl)acetic acid submonomer.

  • Suspension & Neutralization: Weigh 1.0 equivalent of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride and suspend it in anhydrous DMF to a concentration of 0.1 M. Add 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise under an inert atmosphere (N₂ or Ar).

    • Causality Note: 2.0 eq of DIPEA are consumed immediately to neutralize the dihydrochloride salt. The remaining 2.0 eq act as the catalytic base for the subsequent nucleophilic acyl substitution. Stir for 15 minutes until the suspension clarifies.

  • Bhoc Installation: Add 1.2 equivalents of Bhoc-OSu (N-(Benzhydryloxycarbonyloxy)succinimide) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Controlled Precipitation: Quench the reaction by adding the mixture dropwise into a vigorously stirred solution of cold aqueous citric acid (pH ~4.5).

    • Causality Note: Do not use strong mineral acids (pH < 3). The Bhoc group is acid-labile and will prematurely cleave under highly acidic conditions.

  • Isolation: Filter the resulting white precipitate, wash extensively with cold deionized water to remove residual DMF and DIPEA salts, and dry overnight under high vacuum.

Phase II: Solid-Phase Submonomeric Assembly

Objective: Iterative construction of the PNA oligomer on a solid support.

Resin Selection & Analytical Validation
  • Resin: Use a PEG-based resin (e.g., ChemMatrix) loaded with a PAL or Rink Amide linker. PNA oligomers lack electrostatic repulsion and form severe inter-chain hydrogen bonds (aggregation) on standard polystyrene resins. PEG resins swell extensively in DMF/NMP, disrupting these aggregates[5].

  • The Chloranil Test: Standard SPPS relies on the Kaiser test to detect primary amines. However, the amination step in this protocol generates a secondary amine. The Kaiser test will yield a false negative. You must employ the Chloranil test to verify backbone formation and subsequent nucleobase coupling.

Cycle Protocol (Per Base Addition)
  • Bromoacetylation: To the Fmoc-deprotected resin (bearing a free primary amine), add a solution of Bromoacetic acid (10 eq) and N,N'-Diisopropylcarbodiimide (DIC) (10 eq) in DMF. Shake for 30 minutes at room temperature. Wash with DMF (5 × 1 min).

  • Amination: Add a solution of Fmoc-ethylenediamine (Fmoc-EDA) (5 eq) in DMF. Shake for 2 hours at room temperature. Wash with DMF (5 × 1 min)[4].

    • Validation: Perform a Chloranil test. The resin beads should turn dark blue/green, confirming the presence of the secondary amine.

  • Nucleobase Coupling: Pre-activate the synthesized N6-Bhoc-Adenine acetic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in NMP for 2 minutes. Add the cocktail to the resin and shake for 1 hour.

    • Causality Note: HATU is mandatory here. The secondary amine on the PNA backbone is sterically hindered; weaker coupling agents (like HBTU) will result in incomplete acylation[2]. NMP is used instead of DMF to further suppress on-resin aggregation.

    • Validation: Perform a Chloranil test. The beads should remain colorless, indicating complete acylation.

  • Capping: Treat the resin with a solution of 5% Acetic Anhydride and 6% 2,6-Lutidine in DMF for 5 minutes. Wash with DMF (5 × 1 min). Capping prevents unreacted secondary amines from generating deletion sequences.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 minutes). Wash with DMF (5 × 1 min). The chain is now ready for the next cycle.

Phase III: Cleavage & Global Deprotection

  • Preparation: Wash the completed resin thoroughly with Dichloromethane (DCM) (5 × 1 min) to shrink the polymer matrix and remove residual DMF. Dry under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a fresh solution of TFA / m-cresol / water (95 : 2.5 : 2.5 v/v/v). The m-cresol acts as a scavenger to trap the benzhydryl cations released from the Bhoc groups, preventing them from re-alkylating the nucleobases[3].

  • Execution: Add the cocktail to the resin and shake gently for 1.5 hours at room temperature.

  • Precipitation: Filter the cleavage solution directly into 10 volumes of ice-cold diethyl ether. A white precipitate (the crude PNA oligomer) will form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, and wash the pellet twice with fresh cold ether to remove residual TFA and scavengers. Dissolve the pellet in 0.1% aqueous TFA and lyophilize prior to RP-HPLC purification.

Quantitative Methodological Parameters

Table 1: Reagent Stoichiometry for Phase I (Solution Protection)
ReagentEquivalentsFunctionRationale
2-(6-amino-9H-purin-9-yl)acetic acid · 2HCl1.0Starting MaterialCore nucleobase precursor.
DIPEA4.0Base / Neutralizer2 eq neutralize HCl; 2 eq drive the reaction.
Bhoc-OSu1.2Protecting Group DonorInstalls the acid-labile Bhoc moiety.
Table 2: SPPS Submonomer Cycle Parameters (0.05 mmol scale)
StepReagents & SolventsTimeRepetitions
Bromoacetylation10 eq Bromoacetic acid, 10 eq DIC in DMF30 min1
Amination5 eq Fmoc-Ethylenediamine in DMF120 min1
Nucleobase Coupling4 eq Submonomer, 3.9 eq HATU, 8 eq DIPEA in NMP60 min1
Capping5% Acetic Anhydride, 6% 2,6-Lutidine in DMF5 min1
Fmoc Deprotection20% Piperidine in DMF5 min2

References

  • [2] Peptide Nucleic Acid Synthesis by Novel Amide Formation. Organic Letters, ACS Publications. URL:[Link]

  • [1] Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids. Organic Letters, ACS Publications. URL:[Link]

  • [5] The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, RSC Publishing. URL:[Link]

  • [4] Discovering ligands for a microRNA precursor with peptoid microarrays. PMC, National Institutes of Health (NIH). URL:[Link]

Sources

Application

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride application as an antiviral drug intermediate

Application Note: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in the Synthesis of Antiviral Peptide Nucleic Acids (PNAs) Executive Summary & Strategic Context The development of sequence-specific antiviral thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in the Synthesis of Antiviral Peptide Nucleic Acids (PNAs)

Executive Summary & Strategic Context

The development of sequence-specific antiviral therapeutics has increasingly shifted toward antisense oligonucleotide (ASO) technologies. Among these, Peptide Nucleic Acids (PNAs) stand out due to their uncharged, pseudopeptide backbone, which confers absolute resistance to nucleases and proteases while enabling exceptionally high-affinity binding to target viral RNA[1][2].

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (often referred to as 9-Carboxymethyladenine dihydrochloride or 9-CMA·2HCl) is the critical synthetic precursor for the Adenine (A) monomer in PNA synthesis[3][4]. By providing the exact spatial geometry required to mimic natural DNA base pairing, 9-CMA is indispensable for the assembly of PNA oligomers targeting highly conserved viral genomic regions, such as the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)[5] or the HIV-1 polypurine tract[1].

Mechanistic Insight: The Architecture of PNA Antivirals

In natural DNA, the nucleobase adenine is attached to the deoxyribose sugar via a glycosidic bond at the N9 position. To maintain the precise spatial orientation required for Watson-Crick base pairing in a PNA molecule, the adenine base must be conjugated to the N-(2-aminoethyl)glycine (aeg) backbone at this exact N9 position[3][6].

The acetic acid linker in 9-CMA provides a two-carbon spacer that perfectly bridges the nucleobase and the pseudopeptide backbone. The use of the dihydrochloride salt form (rather than the zwitterionic free base) is a deliberate choice in chemical sourcing: it significantly enhances the compound's solubility in polar aprotic solvents (like DMF) and prevents premature oxidation during long-term storage[7][8]. When integrated into a PNA oligomer, the resulting uncharged backbone eliminates the electrostatic repulsion typically seen in DNA/RNA duplexes, allowing the PNA to bind target viral mRNA with unprecedented affinity and trigger a steric blockade that arrests viral translation[2][5].

Chemical Properties & Specifications

To ensure reproducible monomer synthesis, the starting material must meet stringent purity specifications.

PropertySpecification / ValueRationale for Synthesis
Chemical Name 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochlorideN9-substitution ensures correct spatial geometry for base pairing.
CAS Number 1258652-01-5Specific to the dihydrochloride salt[7][8].
Molecular Formula C₇H₉Cl₂N₅O₂Contains two equivalents of HCl for stability[8].
Formula Weight 266.08 g/mol Required for precise stoichiometric calculations[8].
Purity ≥ 97% (HPLC)Prevents the accumulation of truncated or branched impurities during SPPS.

Antiviral Mechanism & Synthesis Workflow (Visualization)

PNA_Workflow CMA 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride Protect N6-Amine Protection (Bhoc addition) CMA->Protect Coupling Amide Coupling to Fmoc-aeg Backbone Protect->Coupling Monomer Fmoc-PNA-A(Bhoc)-OH Monomer Coupling->Monomer SPPS Solid-Phase Peptide Synthesis (SPPS) Monomer->SPPS PNA Antisense PNA Oligomer (Antiviral Agent) SPPS->PNA Binding Sequence-Specific Hybridization PNA->Binding ViralRNA Target Viral mRNA (e.g., SARS-CoV-2 RdRp) ViralRNA->Binding Arrest Translation Arrest & Viral Inhibition Binding->Arrest

Figure 1: Synthesis workflow of PNA from 9-CMA and its antisense antiviral mechanism of action.

Experimental Protocols

Protocol 1: Synthesis of the Fmoc-PNA-A(Bhoc)-OH Monomer

Objective: Convert 9-CMA·2HCl into a fully protected monomer suitable for Solid-Phase Peptide Synthesis (SPPS)[4].

Causality Note: The exocyclic N6-amine of adenine is highly nucleophilic. If left unprotected, it will react with the activated carboxylic acid during backbone coupling, leading to branched polymerization. We utilize the Benzhydryloxycarbonyl (Bhoc) protecting group because it is stable against the basic conditions of Fmoc removal but easily cleaved by strong acids (TFA) during final resin cleavage. Furthermore, the carboxylic acid of the Fmoc-aeg backbone must be transiently protected as an ester (e.g., tert-butyl ester) to prevent self-polymerization[6].

Step-by-Step Procedure:

  • Neutralization & Protection: Suspend 10 mmol of 9-CMA·2HCl in 50 mL of anhydrous DMF. Add 25 mmol of N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salts.

  • Add 11 mmol of Benzhydryl-p-nitrophenyl carbonate (Bhoc-pNP). Stir at room temperature for 12 hours.

  • Self-Validation (QC 1): Perform LC-MS. Confirm the disappearance of the 9-CMA mass (m/z 194 for free base) and the appearance of N6-Bhoc-9-CMA (m/z 404).

  • Backbone Coupling: In a separate flask, dissolve 9.5 mmol of Fmoc-N-(2-aminoethyl)glycine tert-butyl ester in 30 mL DMF.

  • Activate the carboxyl group of N6-Bhoc-9-CMA using 10 mmol HATU and 20 mmol DIPEA for 5 minutes.

  • Combine the activated nucleobase with the backbone solution. Stir for 4 hours.

  • Ester Hydrolysis: Treat the intermediate with 50% TFA in DCM for 2 hours to remove the tert-butyl ester, yielding the free carboxylic acid.

  • Purification: Precipitate the final product in cold diethyl ether, filter, and purify via silica gel chromatography to yield pure Fmoc-PNA-A(Bhoc)-OH.

Protocol 2: Solid-Phase Assembly of Antiviral PNA

Objective: Assemble a sequence-specific PNA oligomer targeting a viral genome (e.g., SARS-CoV-2 RdRp)[5].

ParameterReagent / ConditionScientific Rationale
Solid Support Rink Amide AM ResinYields a C-terminal amide upon cleavage, removing the negative charge of a free carboxylate to enhance cellular uptake.
Deprotection 20% Piperidine in DMFEfficiently removes the Fmoc group without disturbing the acid-labile Bhoc nucleobase protection.
Activator HATU / DIPEAThe aeg backbone secondary amine is sterically hindered. HATU ensures rapid, epimerization-free coupling.
Cleavage TFA / m-Cresol (95:5)Globally deprotects Bhoc groups and cleaves the PNA from the resin. m-Cresol acts as a scavenger for reactive carbocations.

Step-by-Step Procedure:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide resin in DCM/DMF (1:1) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Coupling: Pre-activate 0.4 mmol of Fmoc-PNA-A(Bhoc)-OH (or other base monomers) with 0.39 mmol HATU and 0.8 mmol DIPEA in DMF for 2 minutes. Add to the resin and agitate for 30 minutes.

  • Self-Validation (QC 2): Perform a Kaiser test. A negative result (yellow) indicates complete coupling. A positive result (blue) requires a second coupling cycle.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (5:5:90) for 5 minutes. Causality: This permanently caps any unreacted amines, preventing the formation of (n-1) deletion sequences that are chromatographically difficult to separate from the final product.

  • Iteration: Repeat steps 2–5 for the entire viral antisense sequence.

  • Cleavage: Wash the final resin with DCM and dry under a vacuum. Treat with TFA/m-Cresol (95:5) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage cocktail dropwise into cold diethyl ether to precipitate the crude PNA. Centrifuge, decant, and dry the pellet.

Analytical Validation

  • HPLC Analysis: Due to the uncharged nature of PNAs, standard reverse-phase HPLC (C18 column) is highly effective. Run a gradient of 5% to 50% Acetonitrile in Water (both containing 0.1% TFA) over 30 minutes. The PNA will elute as a sharp peak.

  • Mass Spectrometry: Validate the molecular weight using MALDI-TOF MS (using sinapinic acid or α-cyano-4-hydroxycinnamic acid matrices) or ESI-MS in positive ion mode. PNAs readily pick up protons (M+H⁺, M+2H²⁺) due to their terminal amines and nucleobases.

References

  • NextSDS. "2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride." NextSDS Substance Database.[7] URL:

  • Advanced ChemBlocks. "2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride 97% | CAS: 1258652-01-5." Advanced ChemBlocks Catalog.[8] URL:

  • Dueholm, K. L., et al. "Synthesis of Peptide Nucleic Acid Monomers Containing the Four Natural Nucleobases: Thymine, Cytosine, Adenine, and Guanine and Their Oligomerization." The Journal of Organic Chemistry, vol. 59, no. 19, 1994, pp. 5767-5773.[4][6] URL:

  • Ahn, J., et al. "Cell-permeable peptide nucleic acid antisense oligonucleotide platform targeting human betacoronaviruses." Frontiers in Microbiology, vol. 14, 2023, 1258091.[2][9] URL:

  • Tripathi, S., et al. "Prospects for antisense peptide nucleic acid (PNA) therapies for HIV." Retrovirology, 2007. (Referenced via PMC).[1] URL:

  • Egholm, M., et al. "Peptide nucleic acids (PNA). Oligonucleotide analogs with an achiral peptide backbone." US Patent 5539082A.[3] URL:

Sources

Method

Application Note: Utilizing 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in Ligand Coordination Chemistry

Executive Summary & Chemical Rationale 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly referred to as 9-carboxymethyladenine dihydrochloride or 9-CMA·2HCl) is a highly versatile bifunctional ligand. Origin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly referred to as 9-carboxymethyladenine dihydrochloride or 9-CMA·2HCl) is a highly versatile bifunctional ligand. Originally popularized as a monomeric building block for the synthesis of Peptide Nucleic Acids (PNAs)[1], its application has expanded significantly into the realm of bio-inorganic chemistry and materials science.

Causality in Molecular Design: The molecule features a rigid, aromatic adenine nucleobase appended with a flexible carboxymethyl arm at the N9 position. The commercial availability of this compound as a dihydrochloride salt ensures high aqueous solubility and long-term shelf stability by preventing premature auto-condensation. However, this salt form means the ligand is fully protonated (at the carboxylate and the basic adenine nitrogens) in its resting state. To utilize it in coordination chemistry, precise stoichiometric deprotonation is required. Once activated via pH adjustment, the ligand offers orthogonal coordination vectors: the "hard" O-donors of the carboxylate group preferentially bind oxophilic transition metals (e.g., Zn²⁺, Cu²⁺), while the "borderline/soft" N-donors (N3, N7) of the purine ring coordinate to softer metals (e.g., Ag⁺)[2]. Furthermore, the uncoordinated Watson-Crick and Hoogsteen faces engage in extensive hydrogen bonding, driving the formation of robust 3D supramolecular architectures and bio-Metal-Organic Frameworks (bio-MOFs)[2].

Structural Versatility & Coordination Modes

The architectural outcome of the metal-ligand assembly is dictated by the specific coordination modes of the 9-CMA ligand:

  • Carboxylate Moiety: Can adopt monodentate, bidentate chelating, or syn-anti bridging configurations. The bridging mode is instrumental in forming secondary building units (SBUs) such as zinc or copper paddlewheel clusters.

  • Adenine Ring: The N7 position is the most sterically accessible and electronically favored site for metal binding. The N3 position can also participate in bridging, leading to 1D coordination polymers.

  • Hydrogen Bonding: The exocyclic amine (N6) acts as a potent hydrogen bond donor, stabilizing the crystal lattice and influencing the porosity of the resulting bio-MOF. This complex network of hydrogen bonds is critical for the supramolecular 3D lamellar structure[2].

Quantitative Data: Typical Coordination Parameters

To facilitate the rational design of coordination polymers, Table 1 summarizes the expected coordination behavior and bond parameters based on empirical crystallographic data.

Table 1: Summary of typical coordination modes and bond parameters for 9-CMA metal complexes.

Metal CenterPreferred Coordination GeometryPrimary 9-CMA Donor SitesTypical M-L Bond Length (Å)Resulting Architecture
Zn(II) Tetrahedral / OctahedralCarboxylate (O), Adenine (N7)Zn-O: 1.95 - 2.05Zn-N: 2.00 - 2.103D Bio-MOF
Cu(II) Square Planar / Jahn-Teller OctahedralCarboxylate (O, bridging)Cu-O: 1.90 - 2.002D Lamellar / Paddlewheel
Ag(I) Linear / T-shapedAdenine (N3, N7)Ag-N: 2.15 - 2.251D Coordination Polymer

Mechanistic Pathway & Workflow Diagrams

Pathway L 2-(6-amino-9H-purin-9-yl)acetic acid (Dihydrochloride Salt) Deprot Activation (pH 6.8-7.2) Addition of NaOH/KOH L->Deprot Neutralizes HCl Active Deprotonated Ligand (Active O- & N- Donors) Deprot->Active Frees Coordination Sites Zn Zn(NO3)2 Solvothermal (120°C) Active->Zn Hard/Borderline Metal Ag AgNO3 Room Temp Stirring Active->Ag Soft Metal MOF Bio-MOF (3D Network) Zn-O-C bridging + N7 coord Zn->MOF Thermodynamic Control CP Coordination Polymer (1D/2D) Ag-N / Ag-O bonds Ag->CP Kinetic Control

Fig 1. Activation and coordination pathway of 9-CMA with transition metals.

Experimental Protocols

Protocol A: Synthesis of a Zn(II)-Adenine-Acetate Bio-MOF

Objective: To synthesize a highly crystalline 3D metal-organic framework using thermodynamic control.

Step-by-Step Methodology:

  • Ligand Preparation & Activation:

    • Action: Suspend 1.0 mmol of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in 20 mL of a 1:1 (v/v) mixture of deionized water and ethanol.

    • Causality: The mixed solvent system balances the solubility of the highly polar dihydrochloride salt (water) and the lower polarity of the resulting neutral coordination complex (ethanol).

    • Activation: Dropwise add 0.5 M NaOH until the pH stabilizes at 7.0.

    • Self-Validation: The initially cloudy suspension will turn into a clear solution as the dihydrochloride is neutralized and the fully deprotonated 9-CMA species is generated. If the pH exceeds 8.5, the adenine ring may undergo unwanted side reactions or promote metal hydroxide precipitation.

  • Metal Addition:

    • Action: Dissolve 1.0 mmol of Zn(NO₃)₂·6H₂O in 10 mL of ethanol. Add this dropwise to the ligand solution under continuous stirring.

    • Causality: Slow addition prevents the kinetic trapping of amorphous coordination polymers, allowing the system to remain in a metastable state suitable for crystal growth.

  • Solvothermal Crystallization:

    • Action: Transfer the clear mixture to a 50 mL Teflon-lined stainless steel autoclave. Seal and heat at 120°C for 48 hours.

    • Causality: Solvothermal conditions provide the activation energy required to break reversible kinetic coordination bonds and form the thermodynamically stable 3D bio-MOF lattice.

  • Harvesting & Washing:

    • Action: Cool the autoclave to room temperature at a controlled rate of 1°C/min. Filter the resulting colorless block crystals and wash thoroughly with ethanol (3 × 10 mL).

    • Self-Validation: The controlled cooling rate is critical. Rapid cooling will result in microcrystalline powder rather than single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Protocol S1 Step 1: Ligand Dissolution Dissolve in H2O/EtOH (1:1) Adjust pH to 6.8-7.2 S2 Step 2: Metal Addition Dropwise addition of Zn(NO3)2 Observe transient precipitation S1->S2 S3 Step 3: Crystallization Seal in Teflon-lined autoclave Heat at 120°C for 48h S2->S3 S4 Step 4: Isolation Cool to RT (1°C/min) Filter and wash with EtOH S3->S4 S5 Step 5: Validation FT-IR: C=O shift to ~1600 cm⁻¹ PXRD: Phase purity check S4->S5

Fig 2. Step-by-step experimental workflow for Bio-MOF synthesis.

Protocol B: Preparation of Ag(I)-Adenine-Acetate Supramolecular Networks

Objective: To synthesize 1D/2D coordination polymers under kinetic control at room temperature.

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 0.5 mmol of the ligand in 15 mL of deionized water. Adjust the pH to 6.5 using 0.1 M KOH.

    • Causality: A slightly lower pH (6.5 vs 7.0) is used to prevent the formation of Ag₂O, which readily precipitates in basic aqueous solutions.

  • Complexation: Wrap the reaction flask in aluminum foil. Dropwise add an aqueous solution of AgNO₃ (0.5 mmol in 5 mL H₂O).

    • Causality: Silver complexes are highly photosensitive. Shielding the reaction from light prevents the photoreduction of Ag⁺ to Ag⁰ nanoparticles.

  • Self-Assembly: Stir the solution in the dark for 2 hours at room temperature. Allow the solution to undergo slow evaporation over 5-7 days.

    • Self-Validation: The formation of a white precipitate or crystalline needles confirms the assembly of the coordination polymer. If the solution turns grey or black, photoreduction has occurred, and the batch must be discarded.

Troubleshooting & Analytical Self-Validation

To ensure the trustworthiness of the synthesized materials, the following analytical checkpoints must be met:

  • FT-IR Spectroscopy: The free 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride exhibits a strong C=O stretching frequency around 1720–1740 cm⁻¹ (characteristic of a protonated carboxylic acid). Upon successful metal coordination, this peak must vanish, replaced by asymmetric (ν_as) and symmetric (ν_s) carboxylate stretches in the regions of 1590–1620 cm⁻¹ and 1380–1420 cm⁻¹, respectively.

  • Elemental Analysis (CHNS): Because the starting material is a dihydrochloride salt, the final MOF/complex should be tested for chloride content. A positive chloride test (via AgNO₃ titration of the digested complex) indicates incomplete deprotonation or the inclusion of chloride as a counterion rather than true carboxylate coordination.

  • Thermal Gravimetric Analysis (TGA): Bio-MOFs containing adenine often trap solvent molecules within their hydrogen-bonded networks. TGA should reveal a distinct weight loss step between 80°C and 150°C corresponding to the desolvation of water/ethanol, followed by a plateau indicating the thermal stability of the framework up to ~300°C.

References

  • Title: Synthesis of nucleic-acid base containing norbornene derivatives as monomers for ring-opening-metathesis-polymerization. Source: ResearchGate / Inorganic Chemistry URL: [Link]

  • Title: Peptide nucleic acid conjugates (US7223833B1).
  • Title: Peptide nucleic acids having amino acid side chains (US5719262A).

Sources

Technical Notes & Optimization

Troubleshooting

optimizing coupling efficiency of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride in solid-phase synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS 1258652-01-5)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (CAS 1258652-01-5)[1].

While standard Peptide Nucleic Acid (PNA) synthesis relies on fully protected monomers to prevent side reactions[2], utilizing the unprotected adenine dihydrochloride salt offers a more atom-economical route[3]. However, it introduces severe challenges regarding monomer solubility, precise stoichiometric neutralization, and kinetic competition at the exocyclic amine. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-fidelity coupling.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my coupling solution turn cloudy or form a gel immediately after adding the monomer to the resin? Answer: You are experiencing catastrophic solubility failure due to the dihydrochloride salt form of the monomer[1]. Standard SPPS solvents like pure DMF are insufficient to solvate poly-ionic salts. Causality & Solution: Switch your solvent system to a highly polar aprotic mixture of NMP and DMSO (80:20 v/v). Crucially, you must pre-neutralize the salt before introducing the coupling agent. Add the required equivalents of base (e.g., DIEA) to the monomer/solvent mixture first, ensure complete optical clarity, and only then add your activator (e.g., HATU)[4].

Q2: Since the N6-amine of the adenine ring is unprotected, won't it react with the activated carboxylic acid and cause branching? Answer: Yes, N6-acylation is the primary competing side reaction when using base-unprotected purine monomers[3]. However, it can be entirely suppressed through strict kinetic control. Causality & Solution: The secondary amine of the PNA backbone is highly nucleophilic, whereas the exocyclic N6-amine of adenine is part of an aromatic system, sterically hindered, and significantly less nucleophilic. By strictly limiting your coupling time to 45–60 minutes and capping the monomer excess at 4 equivalents, the reaction kinetically favors backbone elongation. Prolonged coupling times (e.g., overnight) shift the system toward thermodynamic control, leading to irreversible N6-branching[3].

Q3: My mass spectrometry data shows a high percentage of deletion sequences (n-1, n-2). How can I improve the coupling yield? Answer: Deletion sequences occur when the bulky adenine monomer fails to couple quantitatively, and the unreacted backbone chain continues to elongate in subsequent cycles[2]. Causality & Solution: Implement a "Double Coupling" strategy. After the initial 45-minute coupling, drain the resin without washing, and immediately introduce a freshly activated batch of monomer for another 45 minutes[5]. This drives the local concentration of the activated ester back to maximum, forcing the reaction to completion.

Part 2: Quantitative Data & Reagent Selection

Selecting the correct coupling cocktail is a delicate balance between reaction speed (to outcompete side reactions) and avoiding over-activation.

Coupling Reagent SystemEquivalents (Monomer : Activator : Base)Base UsedRelative N6-Acylation RiskOverall Coupling Efficiency
HATU / HOAt 4 : 3.8 : 16DIEAModerate (Requires strict kinetic control)Excellent (>95%)
PyBOP 4 : 4.0 : 16NMMLowGood (85-90%)
DIC / Oxyma 4 : 4.0 : 8 (Neutralization only)DIEAVery LowModerate (70-80%)

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes HATU/HOAt for maximum efficiency while embedding a self-validating quality control step to guarantee protocol integrity.

Phase 1: Pre-Activation and Neutralization
  • Solvent Preparation: Prepare a fresh solvent mixture of NMP:DMSO (80:20 v/v).

  • Monomer Solvation: Weigh 4 equivalents of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride[1] and dissolve to a concentration of 0.2 M.

  • Stoichiometric Neutralization: Add 16 equivalents of N,N-Diisopropylethylamine (DIEA).

    • Causality: 4 equivalents of the dihydrochloride salt introduce 8 equivalents of HCl. The first 8 eq of DIEA strictly neutralize the salt. The remaining 8 eq serve as the catalytic base required for HATU activation (2 eq base per eq of monomer)[4].

  • Activation: Add 3.8 equivalents of HATU and 3.8 equivalents of HOAt. Vortex and allow pre-activation for exactly 2 to 3 minutes .

    • Causality: Using 3.8 eq of activator (slightly sub-stoichiometric to the monomer) prevents the formation of guanidinium side-products on the resin, while the short activation time prevents monomer self-condensation[3].

Phase 2: Solid-Phase Coupling & Self-Validation
  • Coupling: Transfer the activated solution to the swelled PNA resin. Shake gently at room temperature for 45 to 60 minutes .

  • Washing: Drain the reaction vessel and wash the resin 3 times with DMF.

  • Self-Validation (Chloranil Test): Extract a few resin beads and perform a Chloranil test (specific for secondary amines).

    • System Validation: A colorless or pale yellow bead confirms successful coupling (>99%). A blue/green bead indicates unreacted secondary amines. If blue/green, do not proceed . Immediately execute a second coupling cycle using fresh reagents.

  • Capping: Once validated, treat the resin with a capping solution (Acetic Anhydride : 2,6-Lutidine : DMF, 5:6:89) for 5 minutes[5].

    • Causality: Capping permanently acetylates any trace unreacted amines, converting potential deletion sequences into easily separable truncated fragments during final HPLC purification[5]. Wash 5 times with DMF before the next deprotection cycle.

Part 4: Visualizations

Workflow A 1. Monomer Solvation (NMP/DMSO 80:20) B 2. Neutralization (Add 16 eq DIEA) A->B C 3. Pre-Activation (HATU/HOAt, 2-3 min) B->C D 4. Solid-Phase Coupling (45-60 min, RT) C->D E 5. Resin Washing & Capping (Ac2O/Lutidine) D->E

Workflow for the pre-activation and solid-phase coupling of dihydrochloride PNA monomers.

Mechanism ActMon Activated Adenine Monomer Resin Resin-bound Amine ActMon->Resin Fast (Desired) N6Amine Unprotected N6 Adenine Amine ActMon->N6Amine Slow (Side Reaction) Prod Target Sequence Resin->Prod Elongation Byprod Failure Sequence N6Amine->Byprod Branching

Kinetic competition between desired backbone elongation and undesired N6-acylation.

References

  • Title: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride - NextSDS. Source: nextsds.com. URL: 1

  • Title: The challenge of peptide nucleic acid synthesis. Source: Chemical Society Reviews (RSC Publishing). URL: 2

  • Title: Supporting Information Orthogonal coiled coils enable rapid covalent labeling of two distinct membrane proteins with peptide nucleic acid barcodes. Source: The Royal Society of Chemistry. URL: 5

  • Title: Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups. Source: Organic Process Research & Development - ACS Publications. URL: 3

  • Title: Modular Synthesis of Trifunctional Peptide-oligonucleotide Conjugates via Native Chemical Ligation. Source: PMC. URL: 4

Sources

Reference Data & Comparative Studies

Validation

Comparative PNA Synthesis Efficiency: Minimal-Protection Submonomeric Strategy vs. Standard Protected Monomers

The Paradigm Shift in PNA Assembly Peptide Nucleic Acids (PNAs) are synthetic DNA/RNA analogs where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine (AEG) scaffold. This st...

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Author: BenchChem Technical Support Team. Date: April 2026

The Paradigm Shift in PNA Assembly

Peptide Nucleic Acids (PNAs) are synthetic DNA/RNA analogs where the negatively charged sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine (AEG) scaffold. This structural modification grants PNAs exceptional binding affinity, sequence specificity, and total resistance to nuclease and protease degradation[ChemPep][1].

Traditionally, PNA oligomers are assembled using fully protected monomers (e.g., Fmoc-A(Bhoc)-OH). However, the synthesis of these complex monomers is bottlenecked by poor atom economy, low solubility, and the necessity of harsh deprotection conditions[Chemical Society Reviews][2]. To circumvent these limitations, drug development professionals are increasingly adopting a submonomeric strategy utilizing minimally protected building blocks, such as 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride [Organic Letters][3].

Mechanistic & Structural Analysis

Standard Adenine Monomer: Fmoc-A(Bhoc)-OH

In the standard approach, the exocyclic N6 amine of adenine is masked with a benzhydryloxycarbonyl (Bhoc) group[ATDBio][4].

  • Causality: The Bhoc group is essential in standard Solid-Phase Peptide Synthesis (SPPS) when using highly reactive uronium coupling agents (like HATU). It prevents chain branching via unwanted acylation of the nucleobase. However, this bulky protecting group significantly increases the molecular weight (594.6 g/mol ) and induces steric hindrance during coupling, often requiring double-coupling cycles for purine-rich sequences. Furthermore, Bhoc removal necessitates harsh global cleavage conditions (e.g., 95% TFA), which can degrade sensitive conjugate molecules[Chemical Society Reviews][2].

Unprotected Submonomer: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

The submonomeric strategy constructs the PNA chain by sequentially attaching the AEG backbone and the nucleobase directly on the resin[Organic Letters][3]. Here, the unprotected adenine acetic acid (stabilized as a highly soluble dihydrochloride salt, CAS: 1258652-01-5) is utilized[AChemBlock][5].

  • Causality: Why does the unprotected exocyclic amine not react during coupling? The selectivity is kinetically driven. The N6 exocyclic amine of adenine is conjugated with the electron-withdrawing purine ring, rendering it a poor nucleophile. Conversely, the resin-bound AEG backbone features a highly reactive aliphatic secondary amine. When activated with precisely tuned reagents like DIC/Oxyma, the carboxylic acid of the submonomer preferentially acylates the backbone amine, leaving the exocyclic amine completely untouched[Organic Letters][3].

Selectivity Activated Activated Adenine Acetic Acid (Oxyma Ester) Path1 Aliphatic Secondary Amine (AEG Backbone) Activated->Path1 Preferred Path2 Aromatic Exocyclic Amine (Adenine N6) Activated->Path2 Disfavored Result1 Fast Kinetics (Target Amide) Path1->Result1 Result2 Slow Kinetics (Steric Hindrance) Path2->Result2

Kinetic selectivity pathway demonstrating preferential acylation of the aliphatic backbone.

Quantitative Performance Comparison

The transition from fully protected monomers to unprotected submonomers yields significant shifts in synthesis metrics. The data below summarizes the operational differences:

ParameterStandard Monomer (Fmoc-A(Bhoc)-OH)Submonomer (Adenine Acetic Acid·2HCl)
Chemical State Fully protected, pre-conjugatedUnprotected nucleobase, dihydrochloride salt
Molecular Weight 594.6 g/mol 266.08 g/mol
Atom Economy Low (~32% active mass incorporated)High (~72% active mass incorporated)
Coupling Reagent HATU / DIPEADIC / Oxyma Pure
Exocyclic Protection Benzhydryloxycarbonyl (Bhoc)None (Relies on kinetic selectivity)
Solubility (DMF) Moderate (Requires sonication/heating)High (Upon neutralization with DIPEA)
Cleavage Conditions Harsh (95% TFA for 2 hours)Mild (Dilute TFA or mild acidic cleavage)

Experimental Workflows & Self-Validating Protocols

To guarantee scientific integrity, every protocol must act as a self-validating system. Below are the comparative workflows, integrating in-process analytical checkpoints.

Protocol A: Standard Automated SPPS with Fmoc-A(Bhoc)-OH
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Validation: Monitor UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Coupling: Pre-activate Fmoc-A(Bhoc)-OH (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes. Add to resin and agitate for 45 minutes. Causality: HATU is used because the fully protected monomer poses no risk of side-reactions with its own exocyclic amine.

  • Validation (Kaiser Test): Perform a Kaiser test. A yellow resin indicates successful coupling (primary amine consumed).

  • Cleavage: Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to simultaneously cleave the oligomer from the resin and remove the Bhoc protecting groups.

Protocol B: Submonomeric SPPS with 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
  • Backbone Formation: Generate the secondary aliphatic amine on the resin via reductive amination of Fmoc-aminoacetaldehyde.

  • Neutralization & Activation: Dissolve 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (4 eq) in DMF. Add DIPEA (8 eq). Causality: The high equivalent of DIPEA is strictly required to neutralize the two HCl molecules of the salt and provide the basic environment necessary for coupling. Add DIC (4 eq) and Oxyma Pure (4 eq). Pre-activate for 3 minutes. Causality: DIC/Oxyma forms an active ester that is highly reactive towards aliphatic amines but insufficiently reactive to acylate the aromatic exocyclic amine, ensuring regioselectivity.

  • Coupling: Add the activated mixture to the resin. Agitate for 60 minutes at room temperature.

  • Validation (Chloranil Test): Perform a Chloranil test. Causality: The Kaiser test fails on secondary amines. The Chloranil test specifically detects unreacted secondary amines. A colorless/yellow bead indicates successful coupling, while blue/green indicates incomplete reaction.

  • Cleavage: Cleave using mild acidic conditions (e.g., 20% TFA in DCM), as there are no robust Bhoc groups requiring removal.

Workflow cluster_standard Standard Monomer Strategy cluster_submonomer Submonomeric Strategy A1 Resin-bound AEG Backbone A2 Couple Fmoc-A(Bhoc)-OH (HATU/DIPEA) A1->A2 A3 Global Cleavage (95% TFA) A2->A3 B1 Resin-bound Secondary Amine B2 Couple Adenine Acetic Acid (DIC/Oxyma) B1->B2 B3 Mild Cleavage (Low TFA) B2->B3

Workflow comparison: Standard fully-protected SPPS vs. minimal-protection submonomeric strategy.

Conclusion

While standard Fmoc-A(Bhoc)-OH monomers offer plug-and-play reliability for automated synthesizers, the submonomeric approach utilizing 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride presents a highly efficient, atom-economical alternative. By leveraging the kinetic selectivity of DIC/Oxyma chemistry, researchers can bypass bulky protecting groups, enhance solubility, and utilize milder cleavage conditions—ultimately streamlining the development of complex PNA-peptide conjugates.

References

  • The challenge of peptide nucleic acid synthesis Chemical Society Reviews URL:[Link]

  • Submonomeric Strategy with Minimal Protection for the Synthesis of C(2)-Modified Peptide Nucleic Acids Organic Letters (ACS Publications) URL:[Link]

  • Chapter 11: Nucleic acid analogues ATDBio URL:[Link]

Sources

Comparative

Objective Comparison Guide: 2-(6-amino-9H-purin-9-yl)acetic Acid Dihydrochloride vs. Adenine in Biochemical Assays

Executive Summary In the landscape of biochemical enzyme assays and synthetic biology, the structural nuances of nucleobase analogs dictate their utility. Adenine , the natural purine base, serves as the ubiquitous subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of biochemical enzyme assays and synthetic biology, the structural nuances of nucleobase analogs dictate their utility. Adenine , the natural purine base, serves as the ubiquitous substrate for critical metabolic enzymes like Adenine Phosphoribosyltransferase (APRTase). In contrast, 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride (commonly known as 9-carboxymethyladenine dihydrochloride)[1] is a highly specialized structural analog. By covalently blocking the N9 position with an acetic acid moiety, this compound shifts from being a metabolic substrate to a critical building block for nuclease-resistant Peptide Nucleic Acids (PNAs)[2][3] and a structural probe in competitive inhibition assays.

This guide provides an objective, data-driven comparison of these two molecules, detailing the causality behind their divergent enzymatic behaviors and providing self-validating protocols for their application in the laboratory.

Structural Mechanics & Solubility Dynamics (Causality)

The performance of any compound in an in vitro assay is fundamentally governed by its structural availability and solvation thermodynamics.

  • The N9 Substitution: In natural adenine, the N9 position is a free, reactive secondary amine essential for glycosidic bond formation (e.g., binding to ribose-5-phosphate). In 2-(6-amino-9H-purin-9-yl)acetic acid, this position is covalently alkylated with an acetic acid group[2]. This substitution sterically and chemically prevents the molecule from acting as a substrate for enzymes that require a free N9 position.

  • Why the Dihydrochloride Salt? The free base of adenine-9-acetic acid exhibits extremely poor solubility in both aqueous media and polar aprotic solvents like DMF or DMSO, which can severely limit its utility in high-concentration biochemical assays[4]. Utilizing the dihydrochloride salt (CAS: 1258652-01-5)[1] protonates the basic nitrogen centers (specifically the exocyclic C6 amine and the N1 position). This drastically lowers the lattice energy of the crystal and enhances solvation in aqueous buffers. Causality in experimental design: Using the salt form prevents micro-precipitation at physiological pH (7.4), avoiding artifactual light scattering in UV-Vis assays that is often mischaracterized as enzyme inhibition.

Enzymatic Viability: APRTase & Nuclease Resistance

APRTase Catalysis vs. Steric Inhibition

Adenine Phosphoribosyltransferase (APRTase) catalyzes the salvage pathway reaction, transferring a phosphoribosyl group from PRPP to the N9 position of adenine to form AMP. Because 2-(6-amino-9H-purin-9-yl)acetic acid has its N9 position permanently blocked, it is a non-substrate [2][3]. However, because its purine ring and C6-amino group remain intact, it can enter the enzyme's active site, acting as a competitive inhibitor or a structural probe to map the active site's tolerance for bulky N9 modifications.

APRT_Mechanism Adenine Adenine (Free N9 Position) Enzyme APRTase Enzyme Adenine->Enzyme Substrate Binding PRPP PRPP (Co-substrate) PRPP->Enzyme Co-substrate AMP AMP + PPi (Active Catalysis) Enzyme->AMP Phosphoribosyl Transfer NoRxn Steric Clash (No Ribosylation) Enzyme->NoRxn Catalysis Aborted CMA 9-CMA Dihydrochloride (Blocked N9 Position) CMA->Enzyme Competitive Binding

Fig 1: Mechanistic divergence in APRTase catalysis due to N9-substitution.

Nuclease Resistance in PNA Synthesis

The primary application of 2-(6-amino-9H-purin-9-yl)acetic acid is as the adenine monomer building block for. While natural adenine-containing DNA is rapidly degraded by nucleases (e.g., DNase I), PNAs utilize an N-(2-aminoethyl)glycine backbone linked to the nucleobase via the N9-acetic acid moiety[2]. Because nucleases and proteases do not recognize this pseudopeptide backbone, PNA oligomers are 100% resistant to enzymatic degradation, making them vastly superior for in vivo antisense assays[3]. Furthermore, the isolated compound is frequently used in to model nucleobase dynamics without the interference of a sugar-phosphate backbone[5].

Quantitative Performance Data

ParameterAdenine2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Molecular Weight 135.13 g/mol 266.08 g/mol
Aqueous Solubility (pH 7.4) Moderate (~1 mg/mL)High (>10 mg/mL) due to di-HCl salt[4]
N9 Position Status Free (Reactive)Covalently blocked by acetic acid[2]
APRTase Substrate Viability Active SubstrateNon-substrate / Competitive Inhibitor
Enzymatic Degradation Susceptible (in DNA/RNA)100% Resistant (in PNA backbone)[3]
Primary Assay Utility Baseline metabolic controlPNA synthesis, structural analog probing

Self-Validating Experimental Protocols

To ensure trustworthiness , the following protocol is designed as a self-validating system. It includes internal controls to differentiate between true competitive inhibition, lack of substrate viability, and potential assay artifacts (such as enzyme denaturation).

Protocol: Comparative APRTase Substrate & Inhibition Assay

Objective: To quantify the substrate viability of adenine vs. 9-CMA dihydrochloride and determine if 9-CMA acts as a competitive inhibitor.

Materials:

  • Recombinant human APRTase (1 U/μL)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

  • Substrates: 10 mM Adenine, 10 mM 9-CMA dihydrochloride, 10 mM PRPP

  • Stop Solution: 0.5 M EDTA

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the Assay Buffer. The pH must be strictly maintained at 7.4 to ensure the dihydrochloride salt of 9-CMA is properly buffered and does not acidify the microenvironment, which could artificially denature the enzyme.

  • Cohort Aliquoting (Self-Validation Setup):

    • Cohort A (Positive Control): 50 μM Adenine + 500 μM PRPP + Enzyme. (Validates enzyme activity).

    • Cohort B (Test Compound): 50 μM 9-CMA + 500 μM PRPP + Enzyme. (Tests for substrate viability).

    • Cohort C (Interference/Inhibition): 50 μM Adenine + 500 μM 9-CMA + 500 μM PRPP + Enzyme. (Tests if 9-CMA competitively binds the active site, reducing AMP yield).

    • Cohort D (Negative Control): 50 μM Adenine + 500 μM PRPP + Buffer (No Enzyme). (Establishes baseline UV absorbance).

  • Incubation: Incubate all cohorts at 37°C for exactly 30 minutes.

  • Reaction Termination: Add 10 μL of 0.5 M EDTA to chelate the Mg²⁺ ions, instantly halting APRTase catalysis.

  • HPLC-UV Quantification: Inject 20 μL of each sample into a C18 Reverse-Phase HPLC column. Monitor absorbance at 260 nm to quantify the depletion of Adenine/PRPP and the formation of AMP.

Assay_Workflow Prep Prepare APRTase & PRPP Split Aliquot into Cohorts Prep->Split Ctrl Cohort A: Adenine Split->Ctrl Test Cohort B: 9-CMA Split->Test Inter Cohort C: Adenine + 9-CMA Split->Inter Incubate Incubate 37°C 30 min Ctrl->Incubate Test->Incubate Inter->Incubate HPLC HPLC-UV Quantification Incubate->HPLC

Fig 2: Self-validating HPLC-UV workflow for comparative APRTase assay.

References

  • Lee, et al. (2024). "Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups." Organic Process Research & Development, ACS Publications.[Link]

  • Nau, W. M., et al. (2003). "Selective Fluorescence Quenching of 2,3-Diazabicyclo[2.2.2]oct-2-ene by Nucleotides." Journal of the American Chemical Society, ACS Publications.[Link]

  • Nielsen, P. E., et al. (1991). "Sequence-Selective Recognition of DNA by Strand Displacement with a Thymine-Substituted Polyamide." Science.[Link]

  • "Peptide nucleic acid conjugates" (US7223833B1).
  • "Peptide nucleic acids having amino acid side chains" (US5719262A).

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Operational Guide: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride

CAS Number: 1258652-01-5 | Synonyms: Adenine-9-acetic acid dihydrochloride; (6-Amino-9H-purin-9-yl)acetic acid 2HCl As a critical building block in the synthesis of Peptide Nucleic Acids (PNAs), 2-(6-amino-9H-purin-9-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

CAS Number: 1258652-01-5 | Synonyms: Adenine-9-acetic acid dihydrochloride; (6-Amino-9H-purin-9-yl)acetic acid 2HCl

As a critical building block in the synthesis of Peptide Nucleic Acids (PNAs), 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride presents unique handling challenges. Recent advancements in atom-economical synthesis have demonstrated that protecting the exocyclic amine of purine bases is often unnecessary for PNA oligomer production [1]. However, utilizing the unprotected dihydrochloride salt requires precise operational control over solubility, acidity, and particulate exposure.

This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the safe handling, operational integration, and disposal of this compound.

Hazard Profile & Mechanistic Causality

Understanding the chemical behavior of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride is essential for effective risk mitigation. The compound is supplied as a crystalline powder. While the free base form of adenine-9-acetic acid suffers from notoriously poor solubility in polar aprotic solvents (like DMF or DMSO), the dihydrochloride salt significantly improves solubility [1].

However, this salt formulation introduces specific hazards. Upon contact with ambient moisture—such as sweat on the skin or tears in the eyes—the salt dissociates, locally liberating hydrochloric acid equivalents. This localized acidity is the primary mechanism driving its hazard classifications [2].

Table 1: GHS Hazard Classifications & Causality
Hazard ClassCodeCausality & Operational Impact
Skin Irritation (Cat. 2) H315Dissociation of the 2HCl salt in sweat lowers localized pH, causing epidermal irritation. Requires impermeable barrier protection.
Eye Irritation (Cat. 2A) H319High solubility in ocular fluid leads to rapid, painful irritation. Mandates strict mucosal protection.
STOT SE 3 (Respiratory) H336Micro-particulates generated during weighing can aerosolize. Inhalation causes mucosal irritation in the respiratory tract.

Mandatory Personal Protective Equipment (PPE)

To interrupt the exposure pathways identified above, the following PPE matrix must be strictly adhered to. Every piece of equipment serves as a self-validating barrier against the salt's acidic dissociation.

Table 2: PPE Specifications and Scientific Rationale
Equipment TypeSpecification StandardScientific Rationale
Hand Protection Nitrile gloves (EN 374, min 0.11 mm thickness)Nitrile provides excellent resistance to both the acidic salt and the polar aprotic solvents (e.g., DMF) used during solubilization.
Eye Protection Chemical splash goggles (ANSI Z87.1 / EN 166)Prevents airborne dust from settling into the eyes during transfer. Standard safety glasses with side shields are insufficient for fine powders.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents accumulation of dust on personal clothing, which could later transfer to the skin and react with sweat.
Respiratory N95/P100 particulate respirator (if outside hood)Filters out fine crystalline dust. Note: Primary engineering control (fume hood) is preferred over PPE.

Operational Workflow: Safe Handling & PNA Synthesis

When integrating this monomer into a PNA synthesis workflow, the operational challenge lies in neutralizing the dihydrochloride salt to activate the carboxylic acid for amide coupling (e.g., using EDC or HATU) without generating excessive heat or hazardous fumes [1].

Step-by-Step Methodology: Weighing and Solubilization
  • Preparation: Verify that the chemical fume hood has a face velocity of at least 100 fpm. Don all required PPE.

  • Static Mitigation: 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride powder is prone to static scatter. Wipe the exterior of the weighing boat with a static-reduction cloth or use an anti-static ionizer gun before dispensing.

  • Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass into the weighing boat. Immediately cap the source bottle to prevent atmospheric moisture degradation (hygroscopy).

  • Solubilization & Neutralization: Transfer the powder into the reaction vial. Add the coupling solvent (e.g., anhydrous DMF). Slowly add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), in a stoichiometric excess (typically >2.0 equivalents) to neutralize the two equivalents of HCl.

    • Causality Check: You must neutralize the HCl; otherwise, the acidic environment will entirely quench the coupling reagents (like HATU), resulting in synthesis failure.

  • Decontamination: Wipe the balance and hood surface with a damp paper towel. The water will readily dissolve and remove any residual salt.

Workflow Start 1. Preparation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-Static Boat Start->Weigh Face Velocity >100 fpm Transfer 3. Transfer Move to Reaction Vial Weigh->Transfer Minimize Dust Solvent 4. Solubilization Add DMF + DIPEA (Base) Transfer->Solvent Sealed Container Reaction 5. Coupling Synthesize PNA Monomer Solvent->Reaction Neutralize HCl Waste 6. Disposal Segregate Halogenated Waste Reaction->Waste Post-Reaction

Workflow for handling 2-(6-amino-9H-purin-9-yl)acetic acid 2HCl in PNA synthesis.

Emergency & Spill Response Plan

Because the powder is an inhalation hazard, dry sweeping is strictly prohibited as it will aerosolize the irritant.

Step-by-Step Spill Cleanup Protocol
  • Assessment: Determine if the spill is minor (inside the hood, < 50g) or major (outside the hood, or > 50g).

  • Suppression: For minor spills, gently mist the powder with water using a spray bottle. Why? Water suppresses dust formation and safely dissolves the salt.

  • Collection: Wipe up the moistened paste using absorbent paper towels.

  • Surface Neutralization: Wash the affected surface with a mild detergent and water to remove any residual acidic chloride salts.

  • Disposal: Place all contaminated paper towels into a sealed, properly labeled hazardous waste bag.

Spill Detect Spill Detected: Adenine-9-acetic acid 2HCl Assess Assess Size & Location Detect->Assess Minor Inside Hood (< 50g) Assess->Minor Minor Spill Major Outside Hood or > 50g Assess->Major Major Spill Moisten Moisten with Water (Suppress Dust) Minor->Moisten Evacuate Evacuate & Call EHS Major->Evacuate Clean Sweep into Waste Bag Wash with Soap & Water Moisten->Clean

Spill response decision tree for adenine-9-acetic acid dihydrochloride.

Waste Disposal Plan

Proper segregation of 2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride waste is critical to maintain laboratory compliance and prevent cross-reactivity [3].

  • Solid Waste (Unused Powder & Contaminated PPE): Must be placed in a sealed container labeled as "Hazardous Solid Waste - Organic Acidic Salts." Do not mix with strong oxidizers or strong bases in the solid state.

  • Liquid Waste (Post-Reaction Mixtures): If the compound has been dissolved in DMF/DMSO and neutralized with DIPEA, the resulting liquid must be disposed of in the Non-Halogenated Organic Waste stream. Exception: If chlorinated solvents (like Dichloromethane) were used during the extraction or coupling phase, the entire mixture must be routed to the Halogenated Organic Waste stream.

References

  • Kim, M., Hwang, H., Kim, Y.-T., & Hong, I. S. (2024). "Atom-Economical and Environmentally Friendly Bts-Based Purine PNA Monomers without Base-Protecting Groups." Organic Process Research & Development, 28(12), 4492-4500.[Link]

  • NextSDS Substance Database. (2024). "2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride - Hazard Classifications." NextSDS.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(6-amino-9H-purin-9-yl)acetic acid dihydrochloride
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